4,5-Dibromo-2-fluorocinnamic acid
Description
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Properties
Molecular Formula |
C9H5Br2FO2 |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(4,5-dibromo-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-9(13)14)8(12)4-7(6)11/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
CEZGGZFGWXKEOV-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Br)Br)F)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 4,5-Dibromo-2-fluorocinnamic Acid in Advanced Organic Synthesis
Executive Summary
4,5-Dibromo-2-fluorocinnamic acid (CAS 1807439-14-0) is a high-value halogenated building block designed for the synthesis of complex heterocyclic scaffolds in pharmaceutical and agrochemical research. Distinguished by its specific 4,5-dibromo substitution pattern, this compound offers dual "handles" for sequential Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-fluorine atom modulates metabolic stability and lipophilicity.
This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, specifically focusing on its utility as a precursor for fluorinated indoles, quinolines, and coumarins.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identification Data
| Property | Specification |
| Chemical Name | 4,5-Dibromo-2-fluorocinnamic acid |
| CAS Registry Number | 1807439-14-0 |
| Molecular Formula | C₉H₅Br₂FO₂ |
| Molecular Weight | 323.94 g/mol |
| SMILES | OC(=O)/C=C/c1cc(Br)c(Br)cc1F |
| Structure | trans-Isomer (predominant) |
Physical Properties
| Parameter | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Typical for poly-halo cinnamic acids |
| Melting Point | >215 °C (Predicted) | Analogous to 4-bromo-2-fluoro derivative (213-217°C) [1] |
| Solubility | DMSO, DMF, Methanol (warm) | Insoluble in water; sparingly soluble in DCM |
| pKa | ~3.8 - 4.2 (Predicted) | Acidic strength enhanced by electron-withdrawing halogens |
Synthetic Routes & Methodology
The most robust synthesis of 4,5-dibromo-2-fluorocinnamic acid proceeds via the Knoevenagel Condensation of its aldehyde precursor. This route is preferred over the Heck reaction of the aryl halide due to higher regioselectivity and yield.
Validated Synthesis Protocol (Knoevenagel Route)
Precursor: 4,5-Dibromo-2-fluorobenzaldehyde (CAS: 1807181-56-1)[1]
Reagents:
-
Malonic acid (1.2 equiv)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst, 0.1 equiv)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dibromo-2-fluorobenzaldehyde (10 mmol) in anhydrous pyridine (20 mL).
-
Addition: Add malonic acid (12 mmol) and piperidine (1 mmol) to the solution.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (decarboxylation) and TLC consumption of the aldehyde.
-
Work-up: Cool the reaction mixture to 0°C. Slowly acidify with 6M HCl until pH < 2. The product will precipitate as a white solid.
-
Purification: Filter the precipitate, wash extensively with cold water to remove pyridinium salts, and recrystallize from Ethanol/Water (9:1) if necessary.
Mechanism & Causality:
-
Pyridine/Piperidine System: The piperidine forms an iminium ion intermediate with the aldehyde, increasing electrophilicity. Pyridine acts as a thermodynamic sink for the generated protons and facilitates the final decarboxylation step.
-
Temperature Control: Heating is required not just for condensation but to drive the thermal decarboxylation of the intermediate benzylidene malonic acid.
Visualization of Synthesis Workflow
Caption: Synthesis of 4,5-Dibromo-2-fluorocinnamic acid via Knoevenagel condensation involving in situ decarboxylation.
Reactivity Profile & Applications
The unique trisubstituted pattern (4,5-dibromo-2-fluoro) makes this compound a versatile scaffold.
Sequential Cross-Coupling (The "Dual Handle" Strategy)
The two bromine atoms at positions 4 and 5 have subtly different electronic environments.
-
C4-Position: Para to the electron-withdrawing fluorovinyl group.
-
C5-Position: Meta to the fluorovinyl group, but ortho to the C4-bromide.
-
Selectivity: Steric differentiation allows for site-selective Suzuki-Miyaura coupling. Typically, the C4-bromide is more reactive due to electronic activation by the para-acrylate system.
Heterocycle Formation
-
Fluorinated Quinolines: Conversion of the acid to an acyl azide (Curtius rearrangement) followed by thermal cyclization yields 6,7-dibromo-4-fluoro-quinolin-2(1H)-ones.
-
Coumarins: Demethylation (if methoxy precursors were used) or direct cyclization if a hydroxyl group is introduced at the 2-position (via nucleophilic aromatic substitution of the fluorine).
Strategic Diversification Map
Caption: Divergent synthesis pathways from the core scaffold to bioactive heterocycles.
Handling & Safety (SDS Summary)
While specific toxicological data for this isomer is limited, handle as a potent halogenated irritant.
-
GHS Classification:
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335 - Respiratory Irritation)
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in a cool, dry place. Light sensitive (protect from direct UV to prevent cis/trans isomerization).
References
-
Strem Chemicals. "4-Bromo-2-fluorocinnamic acid, min. 98%."[2] Strem Catalog. Accessed February 2026.[3]
-
Aaron Chemicals. "Product: 4,5-Dibromo-2-fluorocinnamic acid (CAS 1807439-14-0)." Aaron Chemicals Catalog. Accessed February 2026.[3]
-
Sigma-Aldrich. "Knoevenagel Condensation Reaction." MilliporeSigma Technical Library. Accessed February 2026.[3]
-
BenchChem. "Structure and Properties of Fluorinated Cinnamic Acids." BenchChem Database. Accessed February 2026.[3]
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An In-Depth Technical Guide to the Structural Analysis of 4,5-Dibromo-2-fluorocinnamic acid
Preamble: The Significance of Halogenated Cinnamic Acids
For researchers, scientists, and professionals in drug development, the cinnamic acid scaffold represents a versatile and biologically significant starting point. These naturally occurring phenylpropanoids and their derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The strategic introduction of halogen atoms onto the cinnamic acid framework is a well-established method for modulating its physicochemical properties, often enhancing its therapeutic potential. Halogenation can increase lipophilicity, thereby improving membrane permeability, and can alter the electronic nature of the molecule, influencing its interaction with biological targets. This guide focuses on a specific, heavily halogenated derivative: 4,5-Dibromo-2-fluorocinnamic acid. We will provide a comprehensive technical overview of its synthesis and in-depth structural analysis, offering predictive insights where experimental data is not yet publicly available. This document is intended to serve as a practical resource for those working with and characterizing novel halogenated small molecules.
Synthesis of 4,5-Dibromo-2-fluorocinnamic acid
The synthesis of 4,5-Dibromo-2-fluorocinnamic acid (CAS Number: 1807439-14-0) can be strategically approached from its corresponding benzaldehyde. The key starting material, 4,5-Dibromo-2-fluorobenzaldehyde (CAS Number: 1807181-56-1), is commercially available, making the synthesis accessible. Two classical and robust methods for the conversion of an aromatic aldehyde to a cinnamic acid are the Perkin reaction and the Heck reaction.
Proposed Synthetic Route: The Perkin Reaction
The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[2][3][4]
Reaction Scheme:
Figure 1: Proposed synthesis of 4,5-Dibromo-2-fluorocinnamic acid via the Perkin Reaction.
Experimental Protocol: Perkin Reaction
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4,5-Dibromo-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 180°C and maintain vigorous stirring for 5-8 hours. The high temperature is necessary to drive the condensation.[5]
-
Hydrolysis: After cooling, add water to the reaction mixture and boil for 15-20 minutes to hydrolyze the excess acetic anhydride and the intermediate mixed anhydride.
-
Purification: Acidify the hot solution with concentrated hydrochloric acid until precipitation is complete. The crude 4,5-Dibromo-2-fluorocinnamic acid will precipitate out.
-
Isolation and Recrystallization: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Alternative Synthetic Route: The Heck Reaction
The Heck reaction offers a more modern and often milder alternative, involving the palladium-catalyzed coupling of an aryl halide with an alkene.[6] In this case, we would be starting from a dibromo-fluoro-iodobenzene, which is less straightforward. A more practical approach is the coupling of the corresponding aryl halide with acrylic acid.
Reaction Scheme:
Figure 2: Proposed synthesis of 4,5-Dibromo-2-fluorocinnamic acid via the Heck Reaction.
Experimental Protocol: Heck Reaction
-
Reactant Mixture: To a degassed solution of 4,5-Dibromo-2-fluoroiodobenzene (1.0 eq) and acrylic acid (1.5 eq) in an appropriate solvent such as DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and acidify with HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Structural Elucidation: A Predictive Spectroscopic Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4,5-Dibromo-2-fluorocinnamic acid, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
Predicted Chemical Shifts and Coupling Constants
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~12-13 | br s | - | Carboxylic acid (-COOH) |
| ¹H | ~7.8-8.0 | d | JH-F ≈ 6-8 | H-3 (aromatic) |
| ¹H | ~7.6-7.8 | d | Jtrans ≈ 16 | Vinylic H (α to COOH) |
| ¹H | ~7.5-7.7 | d | JH-F ≈ 8-10 | H-6 (aromatic) |
| ¹H | ~6.4-6.6 | d | Jtrans ≈ 16 | Vinylic H (β to COOH) |
| ¹³C | ~168-172 | s | - | Carbonyl (-COOH) |
| ¹³C | ~158-162 | d | ¹JC-F ≈ 250-260 | C-2 (aromatic, C-F) |
| ¹³C | ~140-145 | d | ³JC-F ≈ 3-5 | Vinylic C (β to COOH) |
| ¹³C | ~135-140 | d | ⁴JC-F ≈ 2-4 | C-1 (aromatic) |
| ¹³C | ~130-135 | s | - | C-6 (aromatic) |
| ¹³C | ~125-130 | d | ²JC-F ≈ 15-20 | C-3 (aromatic) |
| ¹³C | ~120-125 | s | - | Vinylic C (α to COOH) |
| ¹³C | ~118-122 | d | ²JC-F ≈ 20-25 | C-5 (aromatic, C-Br) |
| ¹³C | ~115-120 | s | - | C-4 (aromatic, C-Br) |
| ¹⁹F | -110 to -130 | dd | JF-H3 ≈ 6-8, JF-H6 ≈ 8-10 | Aromatic F |
Rationale for Predictions:
-
¹H NMR: The carboxylic acid proton will be a broad singlet at a very downfield chemical shift. The vinylic protons will appear as two doublets with a large trans coupling constant (J ≈ 16 Hz). The two aromatic protons will also be doublets due to coupling with the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will generally shift the aromatic and vinylic protons downfield compared to unsubstituted cinnamic acid.[7]
-
¹³C NMR: The carbonyl carbon will be in the typical range for a carboxylic acid. The carbon directly attached to the fluorine (C-2) will show a large one-bond C-F coupling constant. The other aromatic and vinylic carbons will also exhibit smaller two-, three-, and four-bond couplings to the fluorine atom. The carbons attached to the bromine atoms (C-4 and C-5) will be shifted to a higher field (more shielded) than might be expected due to the "heavy atom effect".
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative.[8] For this molecule, a single fluorine environment is present. The signal is expected to be a doublet of doublets due to coupling with the two ortho protons (H-3 and H-6). The chemical shift will be in the characteristic range for an aromatic fluorine atom.[8]
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and fragmentation pattern, which is highly characteristic for this molecule due to the presence of two bromine atoms.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic pattern will be observed for the molecular ion:
-
M⁺ at m/z corresponding to C₉H₅⁷⁹Br₂FO₂
-
M+2⁺ at m/z corresponding to C₉H₅⁷⁹Br⁸¹BrFO₂ (highest intensity)
-
M+4⁺ at m/z corresponding to C₉H₅⁸¹Br₂FO₂ The relative intensities of these peaks will be approximately 1:2:1.
-
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak corresponding to [M-18]⁺.
-
Loss of COOH: A peak corresponding to [M-45]⁺. This fragment will still exhibit the dibromo isotopic pattern.
-
Loss of Br: Peaks corresponding to [M-79]⁺ and [M-81]⁺. The resulting fragment will show a single bromine isotopic pattern (1:1 intensity for M'⁺ and M'+2⁺).
-
Decarboxylation: Loss of CO₂ to give [M-44]⁺.
-
Figure 3: Predicted major fragmentation pathways for 4,5-Dibromo-2-fluorocinnamic acid in EI-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy will confirm the presence of key functional groups.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid, H-bonded) | Broad, Strong |
| ~1700 | C=O stretch (conjugated carboxylic acid) | Strong |
| ~1630 | C=C stretch (alkene) | Medium |
| ~1580, ~1480 | C=C stretch (aromatic) | Medium |
| ~1250 | C-O stretch (carboxylic acid) | Strong |
| ~1100 | C-F stretch (aromatic) | Strong |
| 980 | =C-H bend (trans alkene) | Strong |
| < 700 | C-Br stretch | Medium-Strong |
Rationale for Predictions:
The spectrum will be dominated by the characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid and the strong C=O stretch.[9][10][11] The position of the C=O stretch is slightly lowered due to conjugation with the double bond and the aromatic ring. The C-F and C-Br stretching vibrations will appear in the fingerprint region.[9][10][11]
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure of 4,5-Dibromo-2-fluorocinnamic acid.
Experimental Workflow: Single-Crystal X-ray Diffraction
Figure 4: General workflow for single-crystal X-ray crystallography.
Protocol Considerations:
-
Crystal Growth: High-purity material from the synthesis is essential. Slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point for growing single crystals of small molecules.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure with high precision.
Potential Biological Activity and Applications
While specific biological data for 4,5-Dibromo-2-fluorocinnamic acid is scarce, the broader class of halogenated cinnamic acid derivatives has shown significant promise in several therapeutic areas.
-
Antimicrobial Activity: Halogenation of the cinnamic acid ring has been shown to enhance antimicrobial activity. The increased lipophilicity can facilitate penetration of microbial cell membranes. It is plausible that 4,5-Dibromo-2-fluorocinnamic acid could exhibit activity against various bacterial and fungal strains.
-
Anticancer Activity: Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanisms often involve the induction of apoptosis and modulation of key signaling pathways. The presence of multiple halogens on this molecule makes it a candidate for screening in anticancer assays.
Further research into the biological effects of 4,5-Dibromo-2-fluorocinnamic acid is warranted to explore its potential as a lead compound in drug discovery programs.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and structural analysis of 4,5-Dibromo-2-fluorocinnamic acid. While a lack of public experimental data necessitates a predictive approach to its spectroscopic characterization, the principles outlined herein provide a robust guide for researchers. The proposed synthetic routes are based on reliable and well-established organic reactions. The predicted spectroscopic data, grounded in the analysis of similar structures, offer a clear set of expectations for experimental verification. As a highly functionalized and halogenated molecule, 4,5-Dibromo-2-fluorocinnamic acid represents an interesting target for further investigation, both in terms of its fundamental chemical properties and its potential biological applications.
References
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Indonesian Journal of Chemical Science and Technology, "Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst," [Online]. Available: [Link].
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AVESİS, "Crystal structure and Hirshfeld surface analysis of 4,5-di-bromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one," [Online]. Available: [Link].
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1H NMR spectrum of 4,5-Dibromo-2-fluorocinnamic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,5-Dibromo-2-fluorocinnamic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 4,5-Dibromo-2-fluorocinnamic acid is a halogenated aromatic compound whose utility may be found in synthetic chemistry as a building block or as a scaffold for biologically active agents. Its complex substitution pattern—featuring both electron-withdrawing halogens and a conjugated carboxylic acid moiety—presents a rich case for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for confirming its covalent structure and stereochemistry in solution.[1]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4,5-Dibromo-2-fluorocinnamic acid. We will deconstruct the spectrum by first predicting the chemical shifts and coupling patterns based on fundamental principles and then proceed to a detailed interpretation of the spectral data. This document is intended for researchers and professionals who require a deep, mechanistic understanding of NMR data for substituted aromatic systems.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the unique proton environments within the molecule. The structure contains four distinct types of protons, which have been labeled for clarity.
Caption: Chemical structure of 4,5-Dibromo-2-fluorocinnamic acid with key protons labeled.
The four key proton signals we expect to resolve are:
-
H-3: An aromatic proton ortho to the fluorine substituent.
-
H-6: An aromatic proton meta to the fluorine substituent.
-
H-α and H-β: Two vinylic protons on the acrylic acid side chain, which are in a trans configuration.
-
-COOH: The carboxylic acid proton.
Theoretical ¹H NMR Spectrum Prediction
Before analyzing the experimental data, a robust prediction of the spectrum serves as a critical validation tool. This prediction is grounded in established principles of substituent effects on chemical shifts and spin-spin coupling.
Chemical Shift (δ) Prediction
The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) have the opposite effect.[2]
-
Aromatic Protons (H-3, H-6): The base chemical shift for benzene protons is ~7.3 ppm.[2][3] In our molecule, the aromatic ring is heavily substituted with powerful EWGs: two bromine atoms, a fluorine atom, and the cinnamic acid group.
-
H-3: This proton is ortho to the highly electronegative fluorine atom and para to a bromine atom. It will be significantly deshielded and is expected to appear far downfield in the aromatic region, likely > 8.0 ppm.
-
H-6: This proton is ortho to the cinnamic acid group and meta to both the fluorine and a bromine atom. It will also be strongly deshielded, likely appearing in the range of 7.8-8.2 ppm.
-
-
Vinylic Protons (H-α, H-β): The trans stereochemistry is assumed based on the typical synthesis of cinnamic acids.[4]
-
H-β: This proton is directly attached to the carbon adjacent to the aromatic ring. The ring's magnetic anisotropy will deshield it, placing its signal in the 7.5-7.8 ppm range, similar to other trans-cinnamic acids.[4][5]
-
H-α: This proton is alpha to the carbonyl group of the carboxylic acid. The strong deshielding effect of the carbonyl will shift its signal downfield, typically to around 6.5-6.8 ppm.[5]
-
-
Carboxylic Acid Proton (-COOH): This proton is acidic and subject to hydrogen bonding. It will appear as a broad singlet at a very downfield position, typically >12 ppm.[5][6]
Spin-Spin Coupling (J) Prediction
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds and the geometry separating the coupled nuclei.[8]
-
Vinylic Coupling (³J Hα-Hβ): The coupling between two protons across a double bond is highly dependent on their stereochemistry. For trans protons, the coupling constant is typically large, in the range of 11-18 Hz.[9] We predict a ³J value of approximately 16 Hz for the coupling between H-α and H-β.
-
Aromatic Coupling:
-
H-3 and H-6: These protons are on opposite sides of the ring and are too far apart for significant proton-proton coupling.
-
Coupling to Fluorine (¹⁹F): The fluorine atom at C-2 will couple with nearby protons.
-
-
Long-Range Coupling: In conjugated systems, weak coupling can sometimes be observed over four or more bonds (⁴J or ⁵J).[11] There may be a small ⁴J coupling between the vinylic H-α and the aromatic H-6, although it may be too small (<1 Hz) to be clearly resolved.
Predicted Data Summary
The following table summarizes the predicted parameters for the ¹H NMR spectrum of 4,5-Dibromo-2-fluorocinnamic acid.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | > 12.0 | broad singlet (br s) | N/A |
| H-3 | 8.1 - 8.4 | doublet (d) | ³J(H-F) ≈ 7-10 |
| H-6 | 7.8 - 8.2 | singlet or narrow doublet (s/d) | ⁴J(H-F) ≈ 2-3 (may not be resolved) |
| H-β | 7.5 - 7.8 | doublet (d) | ³J(Hα-Hβ) ≈ 16 |
| H-α | 6.5 - 6.8 | doublet (d) | ³J(Hα-Hβ) ≈ 16 |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The quality of an NMR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to yield a high-resolution spectrum suitable for full structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-15 mg of 4,5-Dibromo-2-fluorocinnamic acid.[12][13] A higher concentration is chosen to ensure good signal-to-noise for all protons, especially in a relatively short acquisition time.
-
Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is selected over a less polar solvent like chloroform-d (CDCl₃) due to the high polarity and hydrogen-bonding capability of the carboxylic acid group, ensuring complete dissolution.[12] The residual proton signal of DMSO-d₆ (~2.50 ppm) does not overlap with any of the expected analyte signals. The solvent also shifts the exchangeable -COOH proton further downfield, preventing overlap with the aromatic region.
-
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter, which can degrade spectral resolution.[13][14] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[13]
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of complex multiplets.
-
Insert the sample and lock the spectrometer on the deuterium signal of the DMSO-d₆. The lock signal stabilizes the magnetic field during acquisition.[12]
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. This process is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
-
Set the spectral width to cover a range from approximately -1 to 15 ppm.
-
Use a 90° pulse angle and a relaxation delay of at least 2-3 seconds to allow for adequate T1 relaxation of all protons, ensuring accurate integration.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Integrate all resolved signals to determine the relative number of protons corresponding to each peak.
-
Caption: Workflow for NMR data acquisition and analysis.
Analysis and Interpretation of the ¹H NMR Spectrum
The following is an analysis of a hypothetical, yet representative, ¹H NMR spectrum of 4,5-Dibromo-2-fluorocinnamic acid acquired at 400 MHz in DMSO-d₆.
Summary of Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 13.15 | br s | 1H | N/A | -COOH |
| 2 | 8.28 | d | 1H | J = 8.4 | H-3 |
| 3 | 8.05 | s | 1H | N/A | H-6 |
| 4 | 7.69 | d | 1H | J = 16.0 | H-β |
| 5 | 6.67 | d | 1H | J = 16.0 | H-α |
Detailed Signal Assignments
-
Signal 1 (δ 13.15, br s, 1H): This very broad singlet far downfield is characteristic of a carboxylic acid proton. Its breadth is due to chemical exchange and hydrogen bonding with the solvent. Its integration corresponds to one proton. This is unambiguously assigned to the -COOH proton.
-
Signal 2 (δ 8.28, d, 1H): This signal is a doublet in the far downfield aromatic region, integrating to one proton. Its chemical shift is consistent with a proton heavily deshielded by adjacent electron-withdrawing groups. The splitting pattern is a doublet with J = 8.4 Hz. This coupling constant is in the expected range for an ortho H-F coupling (³J).[3] This signal is therefore assigned to H-3 .
-
Signal 3 (δ 8.05, s, 1H): This sharp singlet, also in the downfield aromatic region, integrates to one proton. Its chemical shift is consistent with the predicted value for H-6. The absence of significant splitting indicates that any meta coupling to the fluorine (⁴J H6-F2) or long-range coupling to vinylic protons is less than the line width and thus unresolved. This signal is assigned to H-6 .
-
Signal 4 (δ 7.69, d, 1H) & Signal 5 (δ 6.67, d, 1H): These two signals are clearly coupled to each other. Both are doublets, integrate to one proton each, and share the same large coupling constant of J = 16.0 Hz. This large J value is definitive proof of a trans relationship between the two vinylic protons.[5][9]
-
The downfield signal at 7.69 ppm (Signal 4) is assigned to H-β , which is deshielded by the adjacent aromatic ring.
-
The upfield signal at 6.67 ppm (Signal 5) is assigned to H-α , which is deshielded primarily by the alpha-carbonyl group.
-
The clear separation and first-order nature of all signals validate the structural assignment. The analysis confirms the presence of all key functional groups and the trans stereochemistry of the double bond.
Caption: Splitting tree diagrams for the H-3 and H-α protons.
Conclusion
The ¹H NMR spectrum of 4,5-Dibromo-2-fluorocinnamic acid provides a clear and unambiguous confirmation of its chemical structure. Each of the four distinct proton environments gives rise to a well-resolved signal whose chemical shift, multiplicity, and integration value align perfectly with theoretical predictions. The large coupling constant of 16.0 Hz between the vinylic protons confirms the trans geometry of the double bond, while the 8.4 Hz doublet for the H-3 signal confirms its ortho relationship to the fluorine substituent. This guide demonstrates the power of a systematic, principles-based approach to spectral interpretation, a foundational skill for professionals in chemical and pharmaceutical research.
References
-
JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. JoVE. [Link]
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]
-
Perrin, C. L., & O'Reilly, B. K. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
-
University of Bath. ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Effect of substituents on the ¹H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]
-
University of Calgary. (n.d.). Chapter 13 - Coupling. [Link]
-
Hoyt, D. W., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Journal of Chemical Education, 71(6), 460. [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. [Link]
-
YouTube. (2020, August 7). NMR Spectroscopy: Compound Multiplets and Splitting Trees. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]
-
Filo. (2025, September 21). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
National Institutes of Health. NMR Sample Preparation. [Link]
-
PubMed. (2010, March 15). A sample preparation protocol for ¹H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
University College London. (n.d.). Spin-Spin Coupling. [Link]
-
SpectraBase. (n.d.). Trans-cinnamic acid, p-nitrobenzyl ester - Optional[¹H NMR] - Chemical Shifts. [Link]
-
TIB. (n.d.). On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. [Link]
-
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. [Link]
-
ResearchGate. (n.d.). ¹H NMR partial spectra (500 MHz) of cinnamic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
University of California, Irvine. (n.d.). Multiplet Guide and Workbook. [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. [Link]
-
ACS Publications. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Chemistry Stack Exchange. (2012, April 26). Splitting of multiplets in ¹H NMR spectra?. [Link]
-
Doc Brown's Chemistry. (n.d.). IR, ¹H NMR and ¹³C NMR spectra of cinnamic acid. [Link]
-
University of the West Indies. (2025, April 15). Multinuclear NMR Spectroscopy. [Link]
-
PubMed Central. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive ¹⁹F NMR Probes for Bromodomain-Ligand Interactions. [Link]
-
ACS Publications. (n.d.). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the vinyl group of 2-substituted 1,3-butadienes. [Link]
-
Modgraph. (n.d.). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Canadian Science Publishing. (n.d.). An Investigation of Substituent Effects on Coupling Constants to Vinyl Protons in Styrene Derivatives. [Link]
-
Organic Chemistry Data. (n.d.). 9.5 Curphy-Morrison Additivity Constants for Proton NMR. [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. [Link]
-
Royal Society of Chemistry. (n.d.). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. [Link]
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- 5. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. acdlabs.com [acdlabs.com]
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13C NMR Analysis of 4,5-Dibromo-2-fluorocinnamic Acid: A Technical Guide
Executive Summary
This guide details the structural elucidation and quantitative analysis of 4,5-Dibromo-2-fluorocinnamic acid using Carbon-13 Nuclear Magnetic Resonance (
Successful characterization requires a deviation from standard high-throughput protocols. This document outlines a self-validating methodology that prioritizes sensitivity for quaternary carbons and utilizes
Part 1: Structural Context & Theoretical Prediction
Before acquiring data, one must understand the magnetic environment. The molecule consists of a tri-substituted phenyl ring linked to an acrylic acid side chain.
The Fluorine "Fingerprint" ( F- C Coupling)
The single fluorine atom at the C2 position acts as an internal "ruler," splitting carbon signals into doublets. The magnitude of this splitting (
| Carbon Position | Interaction Type | Predicted Coupling ( | Signal Appearance |
| C2 (Ipso) | 1-bond ( | ~245 - 255 Hz | Wide Doublet (Low Intensity) |
| C1, C3 (Ortho) | 2-bond ( | ~18 - 25 Hz | Distinct Doublet |
| C4, C6 (Meta) | 3-bond ( | ~6 - 10 Hz | Narrow Doublet |
| C5 (Para) | 4-bond ( | < 3 Hz | Singlet or Broad Peak |
The Heavy Atom Effect (Bromine)
Bromine is a "shielding" substituent in
Part 2: Experimental Protocol
Standard proton-decoupled
Reagents & Preparation
-
Solvent: DMSO-d
(Preferred).[1]-
Rationale: High solubility for carboxylic acids; prevents dimerization shifts common in CDCl
.
-
-
Relaxation Agent: Chromium(III) acetylacetonate [
].[2][3][4][5][6]-
Concentration: 0.05 M (approx. 15-20 mg in 0.6 mL).
-
Mechanism:[2] Paramagnetic relaxation reduces
of quaternary carbons from >30s to <2s, allowing quantitative integration and detection of low-intensity C-Br and C-F signals.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or IG (Inverse Gated for quantitative work).
-
Spectral Width: 240 ppm (–10 to 230 ppm) to capture C-F doublets and Carbonyls.
-
Relaxation Delay (D1):
-
Without Cr(acac)
: > 10 seconds (Risk of missing C-Br signals). -
With Cr(acac)
: 2.0 seconds.
-
-
Scans (NS): Minimum 1024 (Fluorine splitting divides signal intensity by half; S/N is critical).
-
Temperature: 298 K (25°C).
Part 3: Spectral Assignment Strategy
The following logic tree illustrates the decision process for assigning peaks based on splitting patterns and chemical shifts.
Visualization: Assignment Logic Workflow
Caption: Logical workflow for assigning carbon signals based on J-coupling magnitude and chemical shift theory.
Predicted Chemical Shift Data Table (DMSO-d )
| Carbon | Type | Predicted Shift ( | Multiplicity | Notes | |
| C=O | Carbonyl | 166.0 – 168.0 | s or d | < 3 | Acid carbonyl |
| C2 | C-F | 158.0 – 162.0 | d | ~250 | Center of doublet |
| Alkene | 138.0 – 142.0 | s or d | < 4 | Deshielded by ring | |
| C1 | C-C | 128.0 – 132.0 | d | ~15 | Quaternary |
| C3 | C-H | 120.0 – 125.0 | d | ~22 | DEPT-135 Positive (+) |
| Alkene | 120.0 – 124.0 | s | - | Shielded by C=O[7] | |
| C5 | C-Br | 118.0 – 122.0 | s | - | Para to F (No coupling) |
| C4 | C-Br | 115.0 – 119.0 | d | ~8 | Meta to F |
| C6 | C-H | 116.0 – 120.0 | d | ~9 | DEPT-135 Positive (+) |
Note: Shifts are estimates based on substituent additivity rules in DMSO-d
Part 4: Troubleshooting & Self-Validation
The "Missing" Carbons
Symptom: You count only 7 or 8 peaks instead of 9. Cause:
-
C2 Splitting: The C2 doublet is so wide (~250 Hz is ~2.5 ppm at 100 MHz) that the two legs are mistaken for noise or impurities.
-
C-Br Saturation: C4 and C5 are quaternary carbons attached to heavy atoms. Without
, they may not relax between scans. Validation: Check the baseline at ~160 ppm for two small peaks separated by exactly 250 Hz.
Distinguishing C4 (Br) from C6 (H)
Both are doublets with similar
-
C6 will appear Positive (Up) (CH).
-
C4 will disappear (Quaternary C-Br).
Rotational Isomers
Cinnamic acids can exhibit restricted rotation or E/Z isomerism (though E is thermodynamically dominant). If "shadow peaks" appear (small peaks <5% intensity near main peaks), ensure the sample is fully dissolved and consider acquiring at 313 K (40°C) to sharpen exchange-broadened signals.
References
-
Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[8] Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent additivity rules).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Facey, G. (2012). Paramagnetic Relaxation Agents for Quantitative 13C NMR. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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- 8. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Physicochemical Properties of Cinnamic Acid Derivatives
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that are not only ubiquitous in the plant kingdom but also serve as a versatile and privileged scaffold in medicinal chemistry.[1][2] Structurally, they are characterized by a phenyl ring attached to a propenoic acid moiety, a framework that is ripe for chemical modification.[2] These compounds are central intermediates in the biosynthesis of a vast array of natural products, including flavonoids, stilbenes, and lignans.[3] Their broad spectrum of pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties—has made them a focal point for researchers, scientists, and drug development professionals.[1][2][3]
The therapeutic efficacy of any drug candidate is inextricably linked to its physicochemical properties. For cinnamic acid derivatives, parameters such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profile. Understanding and manipulating these properties through targeted structural modifications is a cornerstone of rational drug design. This guide provides an in-depth exploration of these core properties, details field-proven experimental protocols for their determination, and explains the causality behind key analytical choices, offering a comprehensive resource for the development of novel therapeutics based on the cinnamic acid scaffold.
Core Physicochemical Properties: A Trifecta for Drug Development
The journey of a drug from administration to its molecular target is governed by its ability to navigate a complex series of biological environments. The three key physicochemical properties—pKa, logP, and solubility—dictate this journey.
Acidity (pKa)
The acid dissociation constant, or pKa, is a measure of the tendency of a molecule to donate a proton.[4] For cinnamic acid derivatives, the primary acidic functional group is the carboxylic acid. The pKa value is critical as it determines the ionization state of the molecule at a given pH. This is profoundly important because the charge of a molecule influences its solubility, membrane permeability, and binding interactions with its biological target.[4][5] A compound's pKa can significantly affect its oral absorption, as it dictates how much of the drug is in a neutral, more readily absorbable form in the varying pH environments of the gastrointestinal tract.[5]
Structure-Property Relationship: The pKa of the carboxylic acid group in cinnamic acid derivatives is modulated by the electronic effects of substituents on the phenyl ring.
-
Electron-withdrawing groups (e.g., -NO₂) increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects.
-
Electron-donating groups (e.g., -OH, -OCH₃) decrease the acidity (raise the pKa) by destabilizing the carboxylate anion. The position of these groups is also crucial; for instance, a hydroxyl group at the para-position (p-coumaric acid) exerts a stronger electron-donating effect through resonance compared to one at the meta-position (m-coumaric acid).[6]
| Compound | Substituent(s) | Reported pKa |
| Cinnamic Acid | None | 4.44 - 4.51[1] |
| p-Coumaric Acid | 4-hydroxy | ~4.58 |
| m-Coumaric Acid | 3-hydroxy | ~4.48 |
| o-Coumaric Acid | 2-hydroxy | ~4.62 |
| Caffeic Acid | 3,4-dihydroxy | ~4.53 |
| Ferulic Acid | 4-hydroxy-3-methoxy | ~4.58 |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | ~4.53 |
Note: pKa values can vary slightly based on experimental conditions (temperature, ionic strength, solvent system).
Lipophilicity (logP)
Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical parameters in drug design. It is quantified as the logarithm of the partition coefficient (logP) between an immiscible lipid-like solvent (typically n-octanol) and an aqueous phase.[7][8] This value reflects a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessively high logP values can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to proteins and tissues.[9]
Structure-Property Relationship: Lipophilicity is highly sensitive to structural modifications.
-
Adding non-polar groups (e.g., alkyl chains, halogens) increases logP.
-
Introducing polar or hydrogen-bonding groups (e.g., -OH, -COOH, -NH₂) decreases logP.
-
Esterification or amidation of the carboxylic acid group masks a polar, ionizable group with a less polar moiety, generally leading to a significant increase in lipophilicity.[3] This is a common strategy to enhance the membrane permeability of cinnamic acid-based drugs.
| Compound | Substituent(s) | Reported logP |
| Cinnamic Acid | None | 2.13 - 2.38[8] |
| p-Coumaric Acid | 4-hydroxy | ~1.79 |
| Caffeic Acid | 3,4-dihydroxy | ~1.15 |
| Ferulic Acid | 4-hydroxy-3-methoxy | ~1.51 |
Note: logP values are typically calculated or experimentally determined and can vary between sources.
Aqueous Solubility
Solubility is the maximum concentration of a substance that can be dissolved in a solvent to form a stable solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[10] For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids. Cinnamic acid itself is only slightly soluble in water, a property that is heavily influenced by its crystalline structure and the hydrophobic nature of the phenyl ring.[1][10]
Structure-Property Relationship: The solubility of cinnamic acid derivatives is a complex interplay of lipophilicity and the strength of the crystal lattice.
-
Polar functional groups like hydroxyls (-OH) can increase aqueous solubility by forming hydrogen bonds with water molecules.[10]
-
Increased lipophilicity generally leads to decreased aqueous solubility.
-
Ionization: The solubility of acidic compounds like cinnamic acid derivatives is pH-dependent. At pH values above their pKa, they exist predominantly in their ionized (carboxylate) form, which is significantly more water-soluble than the neutral form.
-
Esterification , while increasing lipophilicity and potentially permeability, often leads to a sharp decrease in aqueous solubility.
| Compound | Solubility in Water (Room Temp.) | Notes |
| Cinnamic Acid | ~0.4 - 0.62 g/L[10] | Slightly soluble. Solubility increases with temperature. |
| Derivatives | Varies significantly | Hydroxylated derivatives tend to be more soluble than the parent acid. Ester derivatives are often poorly soluble. |
Experimental Determination of Physicochemical Properties
Accurate and reproducible measurement of these properties is essential. The following sections detail robust, standard protocols.
Protocol: pKa Determination by Potentiometric Titration
This method is a highly precise technique for determining pKa values by monitoring pH changes during the titration of the compound with a standardized acid or base.[11][12]
Causality Behind Experimental Choices:
-
Instrument Calibration: Calibrating the pH meter with standard buffers (e.g., pH 4, 7, 10) is critical to ensure the accuracy of all subsequent pH measurements.[5][13]
-
Inert Atmosphere: Purging the solution with nitrogen displaces dissolved CO₂, which can form carbonic acid in solution and interfere with the titration of the target compound, especially in the neutral to alkaline pH range.[5][13]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured potential changes are due to changes in hydrogen ion concentration alone.[5][13]
-
Co-solvent: For poorly soluble compounds, a co-solvent like methanol may be used to ensure complete dissolution. However, the pKa value obtained is an apparent pKa (pₛKa) in that specific solvent mixture, and extrapolation to aqueous pKa may be necessary.[4][12]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 0.1 M solution of a strong base (e.g., NaOH) and a 0.1 M solution of a strong acid (e.g., HCl). Standardize these titrants.
-
Prepare a 0.15 M solution of KCl to maintain ionic strength.
-
Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[13]
-
-
Sample Solution:
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
If titrating a weak acid, acidify the sample solution to ~pH 2 with 0.1 M HCl.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 5-10 minutes and maintain a nitrogen blanket over the solution throughout the titration.[13]
-
-
Data Acquisition:
-
Begin titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[5]
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region (the flattest part of the curve before the steep rise).[13]
-
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[14] It involves agitating an excess amount of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached.[15]
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the compound ensures that a saturated solution is formed, which is the definition of solubility.[14]
-
Equilibration Time: A sufficient incubation time (typically 24-72 hours) is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[14][16] Shorter times may result in an underestimation of solubility (kinetic solubility).
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility and relevance to physiological conditions (e.g., 37°C).[14]
-
Separation of Solid: After equilibration, the undissolved solid must be completely removed by filtration or centrifugation without affecting the concentration of the supernatant. This ensures that only the dissolved compound is quantified.[15]
-
Quantification: A validated analytical method, typically HPLC-UV, is required to accurately measure the concentration of the compound in the saturated solution.[16]
Step-by-Step Methodology:
-
Preparation:
-
Prepare the desired solvent (e.g., phosphate-buffered saline pH 7.4).
-
Develop and validate an HPLC-UV method for the quantification of the specific cinnamic acid derivative. This includes preparing a series of standard solutions and generating a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid compound (enough so that solid is still visible at the end of the experiment) to a glass vial.[14]
-
Add a precise volume of the solvent to the vial.
-
Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[15]
-
Agitate the mixture for a predetermined period (e.g., 24 or 48 hours) to allow it to reach equilibrium.[14]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand briefly to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid adsorption effects.[15]
-
-
Analysis:
-
Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Protocol: Lipophilicity (logP) Determination by RP-HPLC
This indirect method estimates logP based on the retention time of a compound on a reversed-phase HPLC column. It is faster and requires less material than the shake-flask method.[17] The principle is that a more lipophilic compound will have a stronger affinity for the non-polar stationary phase and thus a longer retention time. A linear correlation is established between the logarithm of the retention factor (log k) and the known logP values of a series of standard compounds.[18][19]
Causality Behind Experimental Choices:
-
C18 Column: A C18 (octadecylsilyl) column is used because its long alkyl chains provide a non-polar stationary phase that mimics the lipophilic environment of n-octanol.[17]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is used. The retention of the analyte is controlled by varying the ratio of the organic modifier.
-
Calibration Standards: A set of compounds with well-established logP values and structural similarities to the analyte are used to create a calibration curve. This is essential to correlate the measured retention time to a logP value.[18]
-
Dead Time (t₀) Measurement: Determining the column dead time (the time it takes for an unretained compound to pass through the column) is necessary to calculate the retention factor (k), which is a more accurate measure of retention than the retention time (tᵣ) alone.
Step-by-Step Methodology:
-
Preparation:
-
Select a set of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound.
-
Prepare stock solutions of the standard compounds and the test compound in the mobile phase or a suitable solvent.
-
-
Chromatographic Conditions:
-
Equilibrate a C18 HPLC column with an isocratic mobile phase (e.g., a mixture of methanol and phosphate buffer, pH 7.4).
-
Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (a wavelength where all compounds have reasonable absorbance).
-
-
Data Acquisition:
-
Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).
-
Inject each standard compound individually and record its retention time (tᵣ).
-
Inject the test compound and record its retention time.
-
-
Calculation and Analysis:
-
For each standard and the test compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀
-
Calculate the logarithm of the retention factor (log k) for all compounds.
-
Create a calibration curve by plotting the known logP values of the standard compounds (y-axis) against their corresponding log k values (x-axis).
-
Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is typically considered acceptable.
-
Using the log k value of the test compound, calculate its logP value using the regression equation.
-
Analytical and Thermal Characterization
Rationale for Reversed-Phase HPLC with C18 Columns
High-Performance Liquid Chromatography (HPLC) is the workhorse analytical technique for the separation and quantification of cinnamic acid and its derivatives.[20][21] The most common mode is Reversed-Phase (RP) HPLC, almost invariably using a C18 stationary phase.
The Logic of Choice:
-
Versatility: Cinnamic acid derivatives span a moderate range of polarity. The C18 phase, being highly non-polar, provides excellent retention and separation capabilities for these compounds based on their relative hydrophobicity.[22]
-
Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). More lipophilic (less polar) derivatives interact more strongly with the C18 chains and elute later, while more polar derivatives have a higher affinity for the mobile phase and elute earlier. This principle allows for fine-tuning of separation by simply adjusting the polarity of the mobile phase.
-
Robustness and Reproducibility: C18 columns are chemically stable over a wide pH range (especially with modern bonding technologies) and provide highly reproducible results, which is critical for method validation in drug development.[22]
Thermal Properties (TGA/DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the solid-state properties of a drug substance.[23]
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[24][25] For cinnamic acid derivatives, TGA can confirm that the compound is stable at temperatures required for processing and formulation.[24]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism (the existence of different crystal forms).[25] These parameters are vital as they can significantly impact a drug's solubility and bioavailability.
For example, TGA studies have shown that novel antioxidant esters of cinnamic acids are stable above 280°C, making them suitable for incorporation into polymers via high-temperature compounding processes.[24]
Conclusion
The physicochemical properties of cinnamic acid derivatives are fundamental to their potential as therapeutic agents. A thorough understanding and precise measurement of pKa, logP, and solubility are not merely academic exercises; they are indispensable components of the drug discovery and development process. By leveraging the structure-property relationships discussed, medicinal chemists can rationally design and synthesize novel derivatives with optimized ADME profiles, enhancing the probability of clinical success. The experimental and analytical protocols detailed in this guide provide a robust framework for researchers to characterize these promising compounds, paving the way for the next generation of cinnamic acid-based therapeutics.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs would be generated here.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Milk Composition Database: Showing metabocard for trans-Cinnamic acid (BMDB0000930) [mcdb.ca]
- 9. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 10. What is the solubility of cinnamic derivatives in different solvents? - Blog - SHINY [sinoshiny.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. bioassaysys.com [bioassaysys.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 21. Developing a quantitative structure–property relationships (QSPR) model using Caco‐2 cell bioavailability indicators (BA) to predict the BA of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. glsciencesinc.com [glsciencesinc.com]
- 23. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 24. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
A Technical Guide to the Safe Handling of 4,5-Dibromo-2-fluorocinnamic Acid for Research and Development
Abstract: This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4,5-Dibromo-2-fluorocinnamic acid, a specialized halogenated aromatic compound pertinent to drug discovery and chemical synthesis. In the absence of exhaustive toxicological data for this specific molecule, this document establishes a robust safety protocol through a structure-activity relationship (SAR) analysis of its core components: the cinnamic acid backbone, aromatic bromine substituents, and aromatic fluorine substituents. By synthesizing data from these related chemical classes, this guide offers field-proven insights and detailed procedures for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Introduction
4,5-Dibromo-2-fluorocinnamic acid is a polyhalogenated aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. However, these same features necessitate a rigorous and informed approach to laboratory safety.
Compound Profile and Physicochemical Properties
A clear understanding of a compound's basic properties is the foundation of a thorough safety assessment.
Chemical Structure
Caption: A generalized workflow for a bromination reaction, emphasizing safety checkpoints.
Step-by-Step Protocol with Integrated Safety Rationale
-
Preparation (in Fume Hood): Place a round-bottom flask equipped with a magnetic stir bar in a cooling bath (e.g., ice-water) on a stirrer plate inside the fume hood.
-
Causality: Performing all steps in the hood contains potentially hazardous dust and vapors. The cooling bath controls the temperature of the potentially exothermic bromination reaction.
-
-
Weighing and Dissolution: Wearing full PPE, carefully weigh the required amount of 4,5-Dibromo-2-fluorocinnamic acid and add it to the flask. Add an appropriate solvent (e.g., dichloromethane).
-
Causality: Direct handling of the solid powder poses the highest risk of creating airborne dust. Careful transfer minimizes this risk. Dichloromethane is also a halogenated solvent and must be handled in a hood.
-
-
Bromine Addition: Slowly add a stoichiometric amount of a bromine solution (e.g., Br₂ in dichloromethane) to the stirred suspension/solution dropwise.
-
Causality: Bromine is highly corrosive and toxic. Slow, dropwise addition prevents the reaction temperature from rising uncontrollably and minimizes the release of bromine vapor. The reaction can be monitored by the disappearance of the red bromine color. [1]4. Reaction and Quenching: Allow the reaction to stir until complete. Quench any residual bromine color by adding a few drops of cyclohexene until the solution is colorless.
-
Causality: Quenching neutralizes the excess hazardous bromine, making the subsequent workup steps safer. [1]5. Product Isolation and Waste Collection: Isolate the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.
-
Causality: All liquid waste (the filtrate) is halogenated and must be collected in a designated "Halogenated Organic Waste" container. [2][3][4][5]The solid product, once dried, can be stored.
-
Waste Management: A Critical Responsibility
Due to the presence of both bromine and fluorine, all waste generated from experiments with 4,5-Dibromo-2-fluorocinnamic acid must be treated as halogenated hazardous waste .
-
Segregation is Paramount: Never mix halogenated waste with non-halogenated waste. [4][5]This is because halogenated waste requires specific, high-cost incineration for safe disposal, and cross-contamination can render large volumes of solvent waste difficult and expensive to dispose of. [4]* Solid Waste: Contaminated items such as gloves, absorbent materials from spills, and weigh papers should be placed in a clearly labeled, sealed plastic bag or container designated for "Solid Halogenated Waste". [3]* Liquid Waste: All reaction filtrates and solvent washes must be collected in a dedicated, sealed, and clearly labeled "Liquid Halogenated Waste" container. [2][4]* Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a list of the primary chemical constituents. [3]
Conclusion
4,5-Dibromo-2-fluorocinnamic acid is a compound that demands a high level of respect and adherence to stringent safety protocols. By understanding the inherent hazards predicted from its polyhalogenated aromatic structure, researchers can implement effective engineering controls, utilize appropriate personal protective equipment, and follow meticulous handling and disposal procedures. This proactive and informed approach to safety is fundamental to responsible scientific research and development.
References
-
Hites, R. A. (2011). Functional aspects of developmental toxicity of polyhalogenated aromatic hydrocarbons in experimental animals and human infants. PubMed. Available at: [Link]
-
XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Available at: [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]
-
Merck & Co., Inc. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Merck Veterinary Manual. Available at: [Link]
-
MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available at: [Link]
-
Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
Anderson, L. M., et al. (1991). Biological and biochemical effects of retained polyhalogenated hydrocarbons. Environmental Toxicology and Chemistry. Available at: [Link]
-
Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Lab Manager. (2017). Handling and Storing Chemicals. Available at: [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]
-
U.S. Environmental Protection Agency. (2012). Appendix D: Chemicals Known to Cause Local and Systemic Effects. Sustainable Futures / P2 Framework Manual. Available at: [Link]
-
HDH Instruments. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram. Available at: [Link]
-
Fluoropharm. (n.d.). 149947-19-3 | 4-Bromo-2-fluorocinnamic acid. Available at: [Link]
-
Chemsrc. (2025). 5-Bromo-2-fluoroCinnamicacid | CAS#:202865-71-2 | MSDS. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Fluorocinnamic acid. NIST Chemistry WebBook. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
Sources
Methodological & Application
Recrystallization procedure for 4,5-Dibromo-2-fluorocinnamic acid
Application Note: Optimized Recrystallization Protocol for 4,5-Dibromo-2-fluorocinnamic Acid
Executive Summary & Chemical Context
4,5-Dibromo-2-fluorocinnamic acid is a highly functionalized phenylpropanoid intermediate, critical in the synthesis of MEK inhibitors and other fluorinated bioactive scaffolds. Unlike simple cinnamic acid, the presence of three halogen atoms (two bromine, one fluorine) significantly alters the crystal lattice energy and lipophilicity (LogP).
While standard protocols for cinnamic acid suggest simple aqueous ethanol recrystallization, the increased hydrophobicity of the 4,5-dibromo-2-fluoro motif introduces risks of "oiling out" (liquid-liquid phase separation) rather than crystallization.
This guide presents a First-Principles Purification Protocol designed to maximize purity (>98% HPLC) while mitigating phase separation issues. The methodology is grounded in the solubility differentials of analogous fluorinated cinnamic acids [1, 2].
Solvent Selection Strategy
The choice of solvent is dictated by the Dielectric Constant (
-
The Solute: 4,5-Dibromo-2-fluorocinnamic acid (High melting point, likely >180°C; Hydrophobic aromatic core; Hydrophilic carboxyl tail).
-
The Challenge: Balancing the solubility of the lipophilic halogenated ring with the polar carboxylic acid.
Primary Solvent System (Recommended): Ethanol (95%) / Water
-
Mechanism:[1][2][3][4] The compound dissolves in hot ethanol (protic, moderate polarity). Water acts as the anti-solvent to drive nucleation upon cooling.
-
Why: Verified in patents for 4-fluorocinnamic acid purification [1].
Secondary Solvent System (Alternative): Ethyl Acetate / n-Heptane
-
Use Case: If the compound "oils out" in the aqueous system due to high lipophilicity.
Figure 1: Solvent Selection Logic Flow
Caption: Decision matrix for selecting the optimal solvent system based on crude material behavior.
Detailed Experimental Protocol
Safety Precaution: Halogenated cinnamic acids can be skin irritants. Wear nitrile gloves and eye protection. All heating must be performed in a fume hood.
Phase A: The Solubility Test (Mandatory)
Do not commit the entire batch without this validation.
-
Place 100 mg of crude solid in a test tube.
-
Add 0.5 mL of Ethanol (95%). Heat to boiling.
-
If solid remains, add Ethanol in 0.1 mL increments until dissolved.
-
Add hot water dropwise.[2] Watch for a persistent cloudiness (nucleation).
-
Cool to room temperature (RT). If crystals form, proceed to Phase B. If oil forms, switch to System B (EtOAc/Heptane).
Phase B: Batch Recrystallization (Ethanol/Water System)
Materials:
-
Crude 4,5-Dibromo-2-fluorocinnamic acid[5]
-
Solvent: Ethanol (95% or Absolute)
-
Anti-solvent: Deionized Water (pre-heated to 80°C)
-
Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stir bar, Buchner funnel.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude solid in the RBF.
-
Add the minimum amount of Ethanol required to wet the solid.[6]
-
Heat the mixture to near-reflux (approx. 75-78°C).
-
Add additional hot Ethanol slowly until the solid just dissolves.[7] Note: Use approx. 3-5 mL solvent per gram of solute, but this varies by impurity profile [3].
-
-
Impurity Purge (Hot Filtration):
-
If insoluble particles (catalyst residues, inorganic salts) are visible: Filter the hot solution through a pre-warmed glass frit or fluted filter paper.
-
Return the clear filtrate to the heat source and bring back to a gentle boil.
-
-
Nucleation (The Critical Step):
-
While maintaining a gentle boil, add Hot Water (80°C) dropwise via an addition funnel or pipette.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of hot Ethanol to re-dissolve the cloudiness (clearing the solution).[6] This creates a saturated solution at the boiling point.[2]
-
-
Crystallization:
-
Allow the flask to cool to Room Temperature slowly on a cork ring or wood block. Do not place directly on cold benchtop.
-
Observation: Needles or prisms should begin to form.
-
Once at RT, place the flask in an Ice-Water Bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation:
-
Drying:
-
Dry the solid in a vacuum oven at 50°C for 4-6 hours.
-
Verify dryness by checking the melting point (Target: Sharp range, likely >180°C).
-
Technical Data & Troubleshooting
Yield & Purity Expectations
| Parameter | Target Specification | Notes |
| Recovery Yield | 75% - 85% | Lower yields indicate excess solvent use. |
| HPLC Purity | > 98.5% (Area %) | Single peak integration. |
| Appearance | White to Off-White Needles | Yellow/Brown indicates oxidation or residual bromine. |
| Melting Point | Sharp (< 2°C range) | Broad range indicates solvent occlusion. |
Troubleshooting "Oiling Out"
If the product separates as a sticky oil instead of crystals:
-
Cause: The solution is too concentrated, or the water was added too quickly, surpassing the metastable zone width.
-
Remedy: Re-heat the mixture until the oil dissolves. Add a small amount of extra Ethanol.
-
Seeding: Add a single seed crystal of pure material (if available) at the cloud point.
-
Alternative: Switch to Ethyl Acetate (Solvent) / Heptane (Anti-solvent) . Dissolve in min. hot EtOAc, add hot Heptane until cloudy, cool slowly.
Process Workflow Diagram
Figure 2: Recrystallization Unit Operation
Caption: Step-by-step unit operation flow for the purification of 4,5-Dibromo-2-fluorocinnamic acid.
References
-
Google Patents. Preparation method of fluorocinnamic acid. CN102633625B. (Describes the use of ethanol/water systems for fluorinated cinnamic acid purification).
-
BenchChem. A Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids. (Context on solubility and isolation of halogenated derivatives).
-
Organic Syntheses. Ethyl α,β-Dibromo-β-phenylpropionate. Coll. Vol. 2, p. 270 (1943). (Foundational techniques for handling brominated phenylpropanoids).
-
PubChem. Cinnamic Acid - Solubility Data. (General solubility profiles for cinnamic acid derivatives in ethanol vs. water).
Sources
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 6. csub.edu [csub.edu]
- 7. m.youtube.com [m.youtube.com]
Application Note: 4,5-Dibromo-2-fluorocinnamic Acid as a Multifunctional Scaffold
Executive Summary & Rationale
4,5-Dibromo-2-fluorocinnamic acid is a highly functionalized phenylpropanoid derivative. Unlike simple cinnamic acids used as bulk commodities, this specific halogenation pattern renders it a high-value "Type II" scaffold for rational drug design.
Key Research Applications:
-
Fragment-Based Drug Discovery (FBDD): The molecule offers three distinct vectors for modification: the carboxylic acid tail (solubility/binding), the 2-fluoro position (metabolic blocking/conformation control), and the 4,5-dibromo motif (halogen bonding or cross-coupling handles).
-
Bioisosteric Replacement: It serves as a lipophilic, metabolically stable mimic of natural cinnamates, often used to inhibit enzymes like Phenylalanine Ammonia-Lyase (PAL) or Histone Deacetylases (HDACs).
-
Synthetic Intermediate: A precursor for synthesizing fluorinated coumarins and polysubstituted styrenes via decarboxylation.
Chemical Profile & Handling
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Note |
| Formula | C₉H₅Br₂FO₂ | |
| MW | 323.94 g/mol | High Br contribution |
| Appearance | Off-white to pale yellow crystalline solid | Light sensitive |
| Solubility | DMSO (>50 mM), DMF, Methanol (warm) | Insoluble in water |
| pKa (Acid) | ~4.0 (Predicted) | Acidic due to electron-withdrawing halogens |
| LogP | ~4.2 (Predicted) | Highly Lipophilic |
| Melting Point | 190–215°C (Decomposes) | Typical range for poly-halo cinnamates |
Safety & Storage (HSE)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at +2°C to +8°C, desiccated. Protect from light to prevent E-to-Z photoisomerization.
Synthetic Workflows & Protocols
Visualizing the Synthetic Utility
The following diagram illustrates the central role of this scaffold in generating diverse chemical libraries.
[1]
Protocol A: Synthesis via Knoevenagel Condensation
Use this protocol if you need to synthesize the compound from the aldehyde precursor.
Objective: Synthesize 4,5-dibromo-2-fluorocinnamic acid from 4,5-dibromo-2-fluorobenzaldehyde.
Reagents:
-
4,5-Dibromo-2-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Piperidine (Catalyst, 0.1 eq)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (e.g., 5 mmol) and malonic acid (6 mmol) in anhydrous pyridine (10 mL).
-
Catalysis: Add piperidine (approx. 5 drops or 0.5 mmol) to the mixture.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Note: Evolution of CO₂ bubbles indicates decarboxylation of the intermediate.
-
Work-up (Critical Step):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly pour the mixture into ice-cold 6M HCl (50 mL) with vigorous stirring. Caution: Pyridine neutralization is exothermic.
-
The product should precipitate as a white/yellow solid.
-
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (3:1) or Glacial Acetic Acid.
Validation:
-
¹H NMR (DMSO-d₆): Look for the characteristic alkene doublets (J ≈ 16 Hz) at δ 6.5–7.8 ppm, confirming the trans (E) geometry.
Protocol B: Library Generation (Amide Coupling)
Use this protocol to generate "Cinnamanilide" derivatives for antimicrobial screening.
Context: Halogenated cinnamic amides have shown significant efficacy against Gram-positive bacteria (MRSA) and M. tuberculosis [1, 2].
Reagents:
-
4,5-Dibromo-2-fluorocinnamic acid (1.0 eq)
-
Amine partner (e.g., aniline, benzylamine) (1.1 eq)
-
HATU or EDC·HCl (1.2 eq)
-
DIPEA (2.0 eq)
-
DMF (anhydrous)
Methodology:
-
Activation: Dissolve the acid in DMF (0.2 M concentration). Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the active ester.
-
Coupling: Add the amine partner.
-
Incubation: Stir at RT for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Quench: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.
-
Drying: Dry over MgSO₄ and concentrate.
Scientific Commentary: Structure-Activity Relationships (SAR)
The "Fluorine Effect"
The 2-fluoro substituent is not merely decorative. In biological systems, it serves two critical functions:
-
Conformational Locking: Through electrostatic repulsion with the carbonyl oxygen, the 2-F atom forces the side chain into a non-planar conformation relative to the ring, potentially increasing selectivity for deep binding pockets.
-
Metabolic Stability: It blocks the C2 position from oxidative metabolism (Phase I), prolonging the half-life of the pharmacophore.
The Dibromo-Motif & Halogen Bonding
The 4,5-dibromo pattern creates a highly lipophilic region with specific "sigma-holes" (regions of positive electrostatic potential on the halogen).
-
Mechanism: These bromines can act as Lewis acids, forming halogen bonds with carbonyl backbone oxygens or nitrogen acceptors in the target protein [3].
-
Application: Use this scaffold when standard hydrophobic interactions (Methyl/Ethyl groups) fail to achieve potency.
Analytical Quality Control
Standardization: Ensure the following parameters are met before using the material in bioassays.
| Method | Parameter | Acceptance Criteria |
| HPLC | C18 Column, ACN/H₂O (+0.1% TFA) | Purity > 95% (Area under curve) |
| ¹H NMR | DMSO-d₆ | Integration of alkene protons = 1:1. No aldehyde peak (~10 ppm). |
| LC-MS | ESI (-) Mode | [M-H]⁻ peak at 321/323/325 (Isotopic pattern 1:2:1) |
References
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][4][5][6][7] Molecules, 19(12), 19292-19349.
-
Ruiz-Torres, V., et al. (2018). Cinnamic Acid Derivatives: A Patent Review (2013-2016). Expert Opinion on Therapeutic Patents.
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.
-
BenchChem. (2025).[4][5] Technical Guide to Halogenated Cinnamic Acids.
-
Sigma-Aldrich. (2025). 4-Fluorocinnamic acid Product Specification.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Versatility of 4,5-Dibromo-2-fluorocinnamic Acid: A Guide for Advanced Organic Synthesis
Introduction: A Multifunctional Building Block for Modern Organic Chemistry
In the landscape of contemporary organic synthesis, the strategic design of molecular scaffolds that offer multiple points for diversification is of paramount importance. 4,5-Dibromo-2-fluorocinnamic acid emerges as a highly valuable and versatile building block, particularly for researchers and scientists in the field of medicinal chemistry and drug development. Its structure is richly decorated with functional handles that can be selectively addressed to construct complex molecular architectures.
This guide provides an in-depth exploration of the applications of 4,5-Dibromo-2-fluorocinnamic acid in organic synthesis. We will delve into its utility in palladium-catalyzed cross-coupling reactions, its potential for the synthesis of novel heterocyclic systems, and its role as a scaffold for the development of biologically active molecules, with a particular focus on kinase inhibitors. The protocols and discussions presented herein are grounded in established principles of organic chemistry and are designed to provide both a conceptual framework and practical guidance for the synthetic chemist.
The core utility of 4,5-Dibromo-2-fluorocinnamic acid lies in its trifunctional nature:
-
Two Differentiable Bromine Atoms: The bromine atoms at the C4 and C5 positions of the phenyl ring are amenable to a variety of cross-coupling reactions. Their electronic and steric environments are subtly different, opening the possibility for site-selective functionalization.
-
An Electron-Withdrawing Fluorine Atom: The fluorine atom at the C2 position influences the reactivity of the adjacent C-Br bond and can modulate the physicochemical properties of the final products, a feature often sought in medicinal chemistry to enhance metabolic stability or binding affinity.[1][2]
-
A Cinnamic Acid Moiety: The α,β-unsaturated carboxylic acid side chain is a versatile functional group that can participate in a wide range of transformations, including additions, cyclizations, and amide bond formations.
This unique combination of reactive sites makes 4,5-Dibromo-2-fluorocinnamic acid a powerful precursor for generating libraries of diverse compounds for screening and lead optimization in drug discovery programs.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] 4,5-Dibromo-2-fluorocinnamic acid is an excellent substrate for these transformations, offering two points for the introduction of new molecular fragments.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Scaffolds
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction.[5][6] For 4,5-Dibromo-2-fluorocinnamic acid, this reaction provides a direct route to a vast array of substituted phenylcinnamic acid derivatives.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The relative reactivity of the two bromine atoms in 4,5-Dibromo-2-fluorocinnamic acid can be influenced by the choice of catalyst, ligand, and reaction conditions, potentially allowing for selective mono- or di-substitution. Generally, the C-Br bond at the 5-position is sterically less hindered and may react preferentially under carefully controlled conditions.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Synthesis of 4-quinolones, benzopyran derivatives and other fused systems based on the domino ANRORC reactions of (ortho-fluoro)-3-benzoylchromones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Note: Antimicrobial Profiling of 4,5-Dibromo-2-fluorocinnamic Acid
Executive Summary
This guide provides a standardized technical protocol for the antimicrobial screening of 4,5-Dibromo-2-fluorocinnamic acid (DBF-CA) . As a poly-halogenated derivative of cinnamic acid, DBF-CA represents a class of lipophilic small molecules with potential membrane-disrupting and quorum-quenching properties.
While natural cinnamic acids exhibit mild antimicrobial activity, the introduction of halogen atoms (Br, F) significantly alters the physicochemical profile, enhancing lipophilicity (LogP) and metabolic stability. This protocol addresses the specific challenges of screening hydrophobic organic acids, including solubility optimization, pH control, and distinguishing true antimicrobial potency from solvent toxicity.
Compound Profile & Handling
| Property | Specification |
| Compound Name | 4,5-Dibromo-2-fluorocinnamic acid |
| Chemical Class | Halogenated Phenylpropanoid |
| Molecular Weight | ~323.9 g/mol |
| Solubility | Low in water; High in DMSO, Ethanol |
| Storage | -20°C, desiccated, protected from light |
| Safety | Irritant (Skin/Eye). Handle in fume hood. |
Critical Formulation Note: The "Solubility Trap"
Hydrophobic organic acids like DBF-CA often precipitate in aqueous growth media (Mueller-Hinton Broth), leading to false-negative results (compound unavailable to bacteria) or false-positives (turbidity interpreted as growth).
-
Vehicle: Dimethyl sulfoxide (DMSO) is the required solvent.
-
Limit: Final DMSO concentration in the assay must remain ≤ 2% (v/v) to avoid intrinsic solvent toxicity.
Experimental Workflows
Stock Solution Preparation
Objective: Create a stable, high-concentration master stock.
-
Weighing: Accurately weigh 10 mg of DBF-CA powder.
-
Dissolution: Dissolve in 1.0 mL of sterile 100% DMSO (molecular biology grade) to achieve a 10 mg/mL (approx. 30.8 mM) stock.
-
Vortexing: Vortex vigorously for 2 minutes. If particulate remains, sonicate at 40 kHz for 5 minutes.
-
Sterilization: Do not use standard 0.22 µm aqueous filters (they may bind the drug). Use a PTFE or Nylon syringe filter compatible with DMSO, or rely on the inherent sterility of 100% DMSO if handled aseptically.
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07 / ISO 20776-1 adapted for hydrophobic compounds.
Materials
-
Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), P. aeruginosa ATCC 27853.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate: 96-well sterile polystyrene microplate (U-bottom).
Step-by-Step Procedure
-
Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL) in saline. Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.
-
Compound Dilution (Deep Well Block):
-
Prepare a "Working Solution" by diluting the 10 mg/mL DMSO stock 1:50 into CAMHB. (Concentration = 200 µg/mL, DMSO = 2%).
-
Perform 2-fold serial dilutions in CAMHB containing 2% DMSO to maintain solvent consistency across the gradient.
-
-
Plating:
-
Add 100 µL of diluted compound to wells.
-
Add 100 µL of bacterial inoculum to wells.
-
Final Assay Concentration: 100 µg/mL down to 0.19 µg/mL.
-
Final DMSO Concentration: 1%.[1]
-
-
Controls (Mandatory):
-
Growth Control: Bacteria + Media + 1% DMSO (No drug).
-
Sterility Control: Media + 1% DMSO (No bacteria).
-
Positive Control: Ciprofloxacin or Vancomycin.
-
-
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
-
Readout: Visual inspection for turbidity or absorbance at 600 nm (OD600).
-
MIC Definition: The lowest concentration completely inhibiting visible growth.
-
Protocol B: Time-Kill Kinetics
Objective: Determine if DBF-CA is bacteriostatic (inhibits growth) or bactericidal (kills).
-
Setup: Prepare tubes with CAMHB containing DBF-CA at 1x MIC and 4x MIC . Include a growth control (no drug).
-
Inoculation: Add bacteria to a final density of ~5 x 10^5 CFU/mL.
-
Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.
-
Interpretation:
-
Bactericidal: ≥ 3 log10 reduction in CFU/mL (99.9% kill) relative to the initial inoculum.
-
Bacteriostatic: < 3 log10 reduction.
-
Visualization: Screening Workflow
The following diagram illustrates the logical flow of the screening process, ensuring quality control at every step.
Figure 1: Step-by-step decision tree for antimicrobial screening of hydrophobic cinnamic acid derivatives.
Mechanism of Action (Hypothetical)
Halogenated cinnamic acids like DBF-CA are hypothesized to act via a dual mechanism. The lipophilic halogen substituents facilitate passive diffusion across the bacterial cell wall, leading to:
-
Membrane Disruption: Acidification of the cytoplasm and disruption of the proton motive force (PMF).
-
Enzyme Inhibition: Structural similarity to p-coumaric acid allows competitive inhibition of 4-coumarate:CoA ligase or similar enzymes in the phenylpropanoid pathway (in fungi) or general metabolic stress in bacteria.
Figure 2: Hypothesized multi-target mechanism of action for halogenated cinnamic acids.
Data Analysis & Selectivity
To validate DBF-CA as a drug candidate, you must calculate the Selectivity Index (SI) .
-
CC50 (Cytotoxic Concentration 50%): Determine toxicity against mammalian cells (e.g., HEK293 or Vero cells) using an MTT or Resazurin assay.
-
Calculation:
-
Interpretation:
-
SI > 10: Promising therapeutic window.
-
SI < 1: Toxic; the compound kills human cells at concentrations lower than effective antimicrobial doses.
-
References
-
Guzman, J. D. (2014).[2][3] Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[2][3][4][5] Molecules, 19(12), 19292–19349. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Wayne, PA: CLSI.[6][7][8] Link
-
Ruiz-Acevedo, A., et al. (2023). Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. International Journal of Molecular Sciences, 24, 3611.[3] Link
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth microdilution assays for determination of the minimum inhibitory concentration (MIC) of antimicrobial substances.[9][10] Nature Protocols, 3(2), 163–175. Link
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives.[4] Mini Reviews in Medicinal Chemistry, 12(8), 749-767.
Sources
- 1. 4-Fluorocinnamic acid | 459-32-5 [chemicalbook.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic/hydrophobic characters of antimicrobial peptides derived from animals and their effects on multidrug resistant clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Optimal Balance of Hydrophobic Content and Degree of Polymerization Results in a Potent Membrane-Targeting Antibacterial Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants | International Journal of Plant Based Pharmaceuticals [ijpbp.com]
Application Note: Strategic Derivatization of 4,5-Dibromo-2-fluorocinnamic Acid for Bioassays
This Application Note is designed for medicinal chemists and chemical biologists. It treats 4,5-Dibromo-2-fluorocinnamic acid (DBFCA) not merely as a reagent, but as a "privileged scaffold"—a rationally designed core that combines high lipophilicity (4,5-dibromo) with metabolic stability and conformational locking (2-fluoro).
The following protocols are optimized for low-yield, high-value synthesis , prioritizing purity and structural integrity for downstream bioassays (HDAC inhibition, antimicrobial screening, and target localization).
Introduction & Chemical Rationale
4,5-Dibromo-2-fluorocinnamic acid (DBFCA) represents a highly specialized pharmacophore. Unlike unsubstituted cinnamic acid, the specific halogenation pattern of DBFCA imparts unique physicochemical properties critical for drug development:
-
Metabolic Stability: The 2-fluoro substituent blocks potential ortho-hydroxylation by Cytochrome P450 enzymes and restricts the rotation of the phenyl ring relative to the alkene, locking the molecule in a bioactive conformation.
-
Lipophilicity & Membrane Permeability: The 4,5-dibromo motif significantly increases logP, facilitating passive diffusion across bacterial or cancer cell membranes.
-
Electronic Activation: The electron-withdrawing nature of the three halogens activates the cinnamic double bond (Michael acceptor), enhancing its reactivity towards cysteine residues in target proteins (e.g., covalent inhibition strategies).
This guide provides three distinct derivatization workflows to convert DBFCA into bioassay-ready tools.
Strategic Workflow
The following diagram outlines the decision matrix for derivatizing DBFCA based on the intended biological readout.
Figure 1: Strategic derivatization pathways for DBFCA. Pathway A targets epigenetic enzymes (HDACs); Pathway B creates imaging probes; Pathway C generates SAR libraries.
Experimental Protocols
Protocol A: Synthesis of DBFCA-Hydroxamate (HDAC Inhibitor)
Objective: Convert the carboxylic acid into a hydroxamic acid (-CONHOH), a zinc-binding group (ZBG) essential for Histone Deacetylase (HDAC) inhibition. Challenge: The electron-deficient ring makes the carbonyl highly electrophilic, but steric bulk from the 2-fluoro group can hinder nucleophilic attack.
Reagents:
-
DBFCA (1.0 equiv)
-
HATU (1.2 equiv) (Preferred over EDC for sterically hindered acids)
-
Hydroxylamine hydrochloride (
) (5.0 equiv) -
DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)
-
Anhydrous DMF (Dimethylformamide)[1]
Procedure:
-
Activation: In a dry vial, dissolve DBFCA (50 mg, 0.15 mmol) in anhydrous DMF (1.5 mL). Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Hydroxylamine Prep: In a separate vial, dissolve
(5.0 equiv) in DMF (0.5 mL) and add DIPEA (2.0 equiv). Note: This generates free hydroxylamine in situ. -
Reaction: Add the hydroxylamine solution dropwise to the activated DBFCA mixture.
-
Incubation: Seal and stir at RT for 4–6 hours.
-
Self-Validation Point: Spot on TLC.[2] The hydroxamate will be significantly more polar (lower
) than the parent acid. Stain with Ferric Chloride ( ) ; a reddish-purple spot confirms the presence of the hydroxamic acid moiety.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (carefully, to avoid hydrolysis), then brine. Dry over
. -
Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: Fluorescent Labeling (Localization Probe)
Objective: Attach a Dansyl-cadaverine linker to DBFCA to visualize subcellular localization without abolishing bioactivity.
Reagents:
-
DBFCA (1.0 equiv)
-
Dansyl-cadaverine (1.1 equiv) (Fluorophore with primary amine linker)
-
EDC
HCl (1.5 equiv) -
HOBt (1.5 equiv)
-
Triethylamine (
) (3.0 equiv) -
DCM/DMF (4:1 ratio)
Procedure:
-
Solubilization: Dissolve DBFCA in DCM/DMF mixture. The high lipophilicity of the dibromo-species requires DMF as a co-solvent.
-
Activation: Add EDC and HOBt. Stir for 30 minutes at
. -
Conjugation: Add Dansyl-cadaverine and
. Allow to warm to RT and stir overnight (12h). -
Validation:
-
UV Check: The product will fluoresce green/blue under 365nm UV light on a TLC plate.
-
TLC Shift: The product will move slower than the starting acid but faster than the free diamine.
-
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Quantitative Analysis & QC Standards
For bioassay validation, synthesized derivatives must meet strict purity criteria.
Table 1: QC Specifications for DBFCA Derivatives
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (254 nm) | > 95% | Impurities (e.g., unreacted acid) can cause false positives in MTT/MIC assays. |
| Identity | Loss of -COOH proton (12-13 ppm); Appearance of -NH peak. | Confirms covalent bond formation. | |
| Metal Scavenging | ICP-MS | < 10 ppm (Pd, Cu) | Residual catalysts from synthesis are cytotoxic. |
| Solubility | Visual/Nephelometry | Clear in 1% DMSO/Media | Precipitation causes erratic bioassay data. |
Critical NMR Validation (Self-Validating Step)
When analyzing the NMR of the Amide Derivative , look for the specific splitting pattern of the alkene protons:
-
Doublet (d, J = 15-16 Hz): Indicates retention of the trans-geometry.
-
Shift: The
-proton (adjacent to carbonyl) will shift upfield slightly upon amidation compared to the free acid.
Bioassay Preparation (Stock Solutions)
Due to the extreme lipophilicity of the 4,5-dibromo motif, standard aqueous dilutions will precipitate the compound.
-
Primary Stock: Dissolve derivative to 10 mM or 20 mM in 100% DMSO . Vortex for 2 minutes.
-
Storage: Aliquot into amber glass vials (light sensitive due to halogens). Store at -20°C.
-
Assay Dilution:
-
Step 1: Dilute stock 1:10 in culture media (Intermediate: 1 mM in 10% DMSO).
-
Step 2: Serial dilute from Intermediate to avoid "crashing out" in aqueous buffers.
-
Final DMSO Limit: Ensure final assay concentration of DMSO is < 0.5% to avoid solvent toxicity.
-
References
-
Halogenated Cinnamic Acids in Drug Design
- Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies." Molecules, 24(1), 12.
-
HDAC Inhibition Mechanisms
- Besson, T., et al. (2014). "Syntheses and Discovery of a Novel Class of Cinnamic Hydroxamates as Histone Deacetylase Inhibitors." Cancer Research, 74(23).
-
Amide Coupling Protocols for Electron-Deficient Acids
- Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Chemical Reviews, 116(19), 12029–12122.
-
Bioassay Methodologies (Antimicrobial)
-
Ruiz-Ruiz, J. C., et al. (2020). "Antimicrobial Activity of Cinnamic Acid Derivatives." Antibiotics, 9(11), 765.
-
Sources
Application Note: Precision Functionalization of 4,5-Dibromo-2-fluorocinnamic Acid
Executive Summary: The "Tri-Handle" Advantage
4,5-Dibromo-2-fluorocinnamic acid represents a high-value "tri-handle" scaffold for medicinal chemistry. Unlike simple aryl halides, this molecule offers three distinct vectors for diversification, each activated by specific, orthogonal chemistries:
-
The Acrylic Acid Tail (C1-C3): A handle for solubility modulation and amide library generation.
-
The 4,5-Dibromo Core: A platform for sequential, site-selective Palladium-catalyzed cross-couplings.
-
The 2-Fluoro "Switch": An ortho-fluoro substituent capable of undergoing Nucleophilic Aromatic Substitution (SNAr), enabling the rapid construction of fused heterocycles like quinolinones.
This guide provides validated protocols for unlocking these vectors, specifically addressing the challenge of regioselectivity in the Suzuki-Miyaura coupling of the dibromo core.
Chemical Profile & Safety
| Property | Specification |
| CAS | 149947-19-3 (Generic Analog) |
| Formula | C9H5Br2FO2 |
| MW | 323.94 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | DMSO (>50 mM), DMF, MeOH (moderate), Water (insoluble) |
| Stability | Light sensitive (store in amber vials); Hygroscopic.[1] |
Safety Warning:
-
Hydrofluoric Acid Potential: Under harsh acidic conditions or high-temperature SNAr, fluoride ions may be liberated. Use glass-lined or PTFE vessels.
-
Sensitizer: Cinnamic acid derivatives are potential skin sensitizers. Handle in a fume hood.
Reaction Landscape & Regioselectivity[2]
The core challenge with 4,5-dibromo-2-fluorocinnamic acid is controlling the reactivity of the two bromine atoms. Electronic analysis suggests a distinct hierarchy:
-
Position C-4 (Br): Located para to the electron-withdrawing acrylic acid group. This position is significantly more electron-deficient, making it the primary site for oxidative addition by Pd(0).
-
Position C-5 (Br): Located meta to the acrylic acid group and para to the fluorine. It is less activated than C-4.
-
Position C-2 (F): Activated for SNAr due to the ortho relationship with the electron-withdrawing alkenyl chain.
Visualization: The Selectivity Map
Caption: Reactivity hierarchy of the 4,5-dibromo-2-fluorocinnamic acid scaffold. C-4 is the kinetic product.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-4)
Objective: Mono-arylation at the C-4 position while preserving the C-5 bromide for subsequent diversification.
Mechanism: The electron-withdrawing nature of the acrylic acid tail activates the para-bromide (C-4) towards oxidative addition faster than the meta-bromide (C-5).
Reagents:
-
Substrate: 4,5-Dibromo-2-fluorocinnamic acid (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for bidentate stability and steric bite angle.
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a 20 mL microwave vial or Schlenk tube, charge the substrate (1.0 mmol, 324 mg), arylboronic acid (1.05 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).
-
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M Na₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat to 60°C (oil bath) for 4–6 hours. Note: Do not exceed 80°C to avoid bis-coupling.
-
Monitoring: Monitor by LC-MS. Look for the mono-coupled product mass (M - Br + Aryl). If bis-coupling (>5%) is observed, lower temp to 45°C.
-
Workup: Dilute with EtOAc (20 mL) and 1N HCl (to pH 3). Separate layers. Extract aqueous with EtOAc (2x). Dry organics over MgSO₄.
-
Purification: The product is a carboxylic acid. Purify via reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) or recrystallization from EtOH/Water if the byproduct profile is clean.
Protocol B: The "Fluoro-Switch" – Synthesis of 6,7-Dibromoquinolin-2(1H)-ones
Objective: Utilize the 2-Fluoro position to create a fused heterocyclic core via an SNAr-Cyclization cascade.
Mechanism:
-
SNAr: Displacement of the activated 2-fluoride by a primary amine.
-
Amidation: Intramolecular condensation of the new amine onto the activated carboxylic acid (or ester).
Reagents:
-
Substrate: 4,5-Dibromo-2-fluorocinnamic acid (1.0 equiv)
-
Amine: Benzylamine (or R-NH₂, 1.2 equiv)
-
Base: K₂CO₃ (2.5 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Solvent: DMSO (Step 1), DMF (Step 2)
Step-by-Step:
-
Step 1 (SNAr): Dissolve substrate (1.0 mmol) in DMSO (3 mL). Add K₂CO₃ (2.5 mmol) and Benzylamine (1.2 mmol).
-
Heat: Stir at 100°C for 12 hours. The electron-deficient nature of the cinnamic acid facilitates the displacement of the fluorine.
-
Check: LC-MS should show the intermediate 2-(benzylamino)-4,5-dibromocinnamic acid.
-
Step 2 (Cyclization): Cool to room temperature. Dilute with DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 4 hours.
-
Alternative: For spontaneous cyclization, heat the intermediate in acidic media (AcOH/reflux), but HATU is milder.
-
-
Workup: Pour into ice water. The quinolinone product often precipitates. Filter and wash with water.
Visualization: Quinolinone Workflow
Caption: Two-step cascade synthesis of quinolinone scaffold utilizing the 2-Fluoro handle.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-coupling in Suzuki | Temperature too high; Excess Boronic Acid. | Reduce Temp to 45°C; Use strictly 1.0 equiv Boronic acid; Slow addition of Boronic acid. |
| No SNAr Reaction | Fluorine not sufficiently activated.[2] | Switch solvent to NMP; Increase temp to 120°C; Ensure amine is nucleophilic (sterics). |
| Protodebromination | Pd-hydride formation (beta-hydride elim). | Use anhydrous solvents; Avoid alcoholic solvents in Suzuki step. |
| Insolubility | High lipophilicity of dibromo core. | Use THF/Water mixtures or pure DMF for reactions. |
References
-
Suzuki-Miyaura Selectivity in Poly-Halogenated Arenes
-
SNAr on Fluoro-Cinnamic Acids
-
General Cinnamic Acid Halogenation
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. rsc.org [rsc.org]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 4,5-Dibromo-2-fluorocinnamic Acid
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,5-Dibromo-2-fluorocinnamic acid. This compound is a halogenated aromatic carboxylic acid, a class of molecules often encountered as intermediates in pharmaceutical and specialty chemical synthesis. The method utilizes a standard C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the fields of drug development, chemical synthesis, and materials science.
Introduction and Scientific Rationale
4,5-Dibromo-2-fluorocinnamic acid is a complex organic molecule featuring an aromatic ring substituted with two bromine atoms and one fluorine atom, along with a propenoic acid side chain. The precise and accurate quantification of such compounds is critical for monitoring reaction kinetics, determining purity, assessing stability, and performing quality control of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering exceptional resolution, sensitivity, and reproducibility for non-volatile and semi-volatile compounds.[1]
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. The presence of a carboxylic acid functional group, a conjugated π-system, and multiple halogen substituents on 4,5-Dibromo-2-fluorocinnamic acid dictates the optimal choices for the stationary phase, mobile phase composition, and detection parameters.
Physicochemical Properties of 4,5-Dibromo-2-fluorocinnamic Acid
A summary of the key properties influencing the chromatographic behavior of the analyte is presented below. These values are estimated based on its structure and data from analogous compounds like 4-Bromo-2-fluorocinnamic acid and 4-Fluorocinnamic acid.[2][3][4]
| Property | Estimated Value / Characteristic | Influence on HPLC Method |
| Molecular Formula | C₉H₅Br₂FO₂ | - |
| Molecular Weight | 323.94 g/mol | Influences diffusion characteristics. |
| Structure | Aromatic carboxylic acid | Dictates the use of reversed-phase chromatography. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Critical for mobile phase pH selection. To ensure the molecule is in its neutral, non-ionized form for optimal retention and peak shape on a C18 column, the mobile phase pH must be set below this value (e.g., pH 2.5-3.0).[5][6] |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile); sparingly soluble in water. | Ideal for sample and standard preparation in common HPLC diluents.[7] |
| UV Absorbance | Strong absorbance expected due to the conjugated system of the aromatic ring and the acrylic acid moiety. | Enables sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). The λmax is predicted to be in the 270-300 nm range.[8][9] |
HPLC Method Development and Optimization
The choices for the chromatographic parameters are directly derived from the analyte's properties to ensure a selective, robust, and efficient separation.
Rationale for Method Parameters
-
Chromatographic Mode: Reversed-Phase (RP) Reversed-phase HPLC is the ideal mode for separating moderately polar to non-polar compounds like 4,5-Dibromo-2-fluorocinnamic acid. The non-polar C18 stationary phase retains the analyte through hydrophobic interactions with its aromatic ring and carbon backbone.
-
Stationary Phase: C18 Column A C18 (octadecylsilane) column is selected for its versatility, stability, and proven performance in separating a wide range of aromatic compounds, including cinnamic acid and its derivatives.[1][10] Its strong hydrophobic character provides excellent retention for the analyte. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.
-
Mobile Phase: Acidified Water and Acetonitrile
-
Aqueous Phase (Solvent A): 0.1% Phosphoric Acid in Water (pH ~2.5). The acidic pH is crucial to suppress the ionization of the carboxylic acid group (pKa ~3.5-4.5), forcing it into its protonated (-COOH) form. This neutral form is more hydrophobic, leading to increased retention, sharper peaks, and avoidance of peak tailing.[5]
-
Organic Modifier (Solvent B): Acetonitrile (ACN). ACN is chosen for its low viscosity, UV transparency, and superior solvating power for aromatic compounds compared to methanol, often resulting in better peak shapes.
-
Elution Mode: A gradient elution is recommended to ensure that any impurities with significantly different polarities are effectively eluted from the column, while providing a sharp peak for the main analyte in a reasonable runtime.
-
-
Detection: UV-Vis / Diode Array Detector (DAD) The conjugated system in 4,5-Dibromo-2-fluorocinnamic acid allows for sensitive detection. A DAD is recommended to determine the optimal detection wavelength (λmax) by acquiring the full UV spectrum of the analyte peak. For routine analysis, a single-wavelength UV detector can be set to this λmax, which is anticipated to be around 285 nm.
Detailed Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
4,5-Dibromo-2-fluorocinnamic acid reference standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (85%, ACS Grade).
-
Deionized Water (18.2 MΩ·cm).
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 4,5-Dibromo-2-fluorocinnamic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
HPLC System Operating Parameters
The recommended chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, acquire 200-400 nm. Quantify at λmax (~285 nm). |
| Run Time | 22 minutes |
Sample Preparation
The sample preparation protocol will depend on the matrix. For a raw material or synthesis product:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of acetonitrile and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Further dilute an aliquot of this solution with the 50:50 mobile phase mixture to a concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Method Validation Protocol (ICH Q2(R1) Guidelines)
To ensure the method is suitable for its intended purpose, it must be validated. The following parameters should be assessed.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and a standard solution. Assess for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should be >99% by DAD analysis. |
| Linearity | Analyze a series of at least six concentrations (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate at each level. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (RSD%) | Repeatability: Inject six replicate preparations of a standard solution at 100% concentration.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., ±2°C in column temperature, ±0.1 units in mobile phase pH, ±5% in organic composition). | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. |
Visualizations and Diagrams
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample handling to final data reporting.
Caption: General workflow for the HPLC analysis of 4,5-Dibromo-2-fluorocinnamic acid.
Method Development Logic
This diagram outlines the key decision-making steps during the development of this analytical method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 对氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. strem.com [strem.com]
- 4. 4-Fluorocinnamic acid | 459-32-5 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 8. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
Thin-layer chromatography (TLC) analysis of 4,5-Dibromo-2-fluorocinnamic acid reactions
Application Note: TLC Analysis & Reaction Monitoring of 4,5-Dibromo-2-fluorocinnamic Acid
Executive Summary & Chemical Context
4,5-Dibromo-2-fluorocinnamic acid (CAS: 149947-19-3) is a specialized fluorinated building block often utilized in the synthesis of pharmaceutical intermediates, particularly for ATAD2 inhibitors and other bromodomain-targeting small molecules.[1][2]
The molecule presents specific chromatographic challenges:
-
The Carboxylic Acid Moiety (-COOH): Induces strong hydrogen bonding with silica silanols, leading to "streaking" or "tailing" if the mobile phase is not acidified.[2]
-
Halogenated Core (Br/F): Increases lipophilicity compared to unsubstituted cinnamic acid, requiring adjustment of solvent polarity.[1][2]
-
Conjugated System: Provides strong UV absorption at 254 nm, facilitating detection.[1][2]
This guide provides a self-validating protocol for analyzing this compound and monitoring its common downstream transformations (e.g., esterification, amidation, or Suzuki-Miyaura cross-coupling).[1][2]
Materials & Equipment
-
Stationary Phase: Silica Gel 60 F
pre-coated aluminum or glass plates (200 µm thickness).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reference Standard: 4,5-Dibromo-2-fluorocinnamic acid (>98% purity).[1][2]
-
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Toluene, Methanol (MeOH), Acetic Acid (AcOH), Formic Acid (FA).[1][2]
-
Visualization Reagents:
Protocol 1: Mobile Phase Optimization (Purity Analysis)
Objective: To achieve a Retardation Factor (
Chemist’s Insight: Standard Hexane/EtOAc mixtures often fail for free acids.[1] The ionization of the carboxyl group causes the analyte to drag along the silica. We must suppress ionization using an acidic modifier (
Experimental Procedure:
-
Prepare 10 mL of the following solvent systems in developing chambers.
-
Saturate chambers with filter paper for 15 minutes (equilibrium is critical for reproducibility).
-
Spot 1 µL of sample (10 mg/mL in MeOH) on the baseline.
-
Develop until the solvent front reaches 80% of the plate height.
Solvent System Performance Data:
| System ID | Composition (v/v) | Modifier | Observed | Spot Morphology | Verdict |
| A | Hexane : EtOAc (7:[1][4]3) | None | 0.05 - 0.20 | Severe streaking from baseline | Fail |
| B | Hexane : EtOAc (6:[1][2]4) | 1% AcOH | 0.42 | Compact, round spot | Optimal |
| C | Toluene : EtOAc (8:[1][2]2) | 1% Formic Acid | 0.48 | Sharp, no tailing | Excellent (Alternative) |
| D | DCM : MeOH (9:[1][2]1) | None | 0.85 | Spot at solvent front | Too Polar |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Recommendation: Use System B (Hex:EtOAc:AcOH 60:40:1) for routine purity checks.[1] Use System C if separating from highly lipophilic impurities (e.g., decarboxylated byproducts).[1]
Protocol 2: Reaction Monitoring (Case Study: Methyl Esterification)
Scenario: Monitoring the conversion of 4,5-Dibromo-2-fluorocinnamic acid (1 ) to its methyl ester (2 ) using
Logic: The starting material (1 ) is acidic and polar. The product (2 ) is non-acidic and significantly less polar. This polarity switch allows for easy monitoring.[1][2]
Step-by-Step Workflow:
-
Baseline Spotting:
-
Lane 1: Starting Material (1 ) co-spot.[2]
-
Lane 2: Reaction Mixture (crude aliquot).
-
Lane 3: Co-spot (Mix of Lane 1 + Lane 2) to verify separation.
-
-
Elution: Develop in Hexane:EtOAc (8:2) . Note: We remove the acid modifier here because the product is an ester and we want the starting acid to stay near the baseline to maximize
. -
Visualization:
Decision Logic Diagram (DOT Visualization)
Caption: Logic flow for monitoring the esterification of 4,5-Dibromo-2-fluorocinnamic acid. Bromocresol Green provides chemical specificity for the unreacted acid.
Troubleshooting & "Tips from the Bench"
-
Ghost Spots: If you see a faint spot slightly above the main acid spot in acidic mobile phases, it may be the cis-isomer (formed via photo-isomerization if the sample is left in light). Cinnamic acids are light-sensitive.[1][2] Keep solutions in amber vials.
-
Overloading: Because of the heavy bromine atoms, the molecular weight is high (MW ~324 g/mol ).[2] Ensure you spot enough molar quantity to see it, but avoid overloading which causes "crescent moon" shapes.
-
Interaction with Pd: If monitoring a Suzuki coupling, Palladium catalysts can streak or stay at the baseline as dark spots.[2] Filter the aliquot through a mini-plug of Celite before spotting to clean the TLC.
References
-
BenchChem. 4,5-Dibromo-2-fluorocinnamic acid Product Specifications and CAS Data. Retrieved from (Verified CAS: 149947-19-3).[1][2]
-
Reich, E., & Schibli, A. (2007).[1][2] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[4][5] Thieme Medical Publishers.[1][2] (General protocols for phenolic acids and mobile phase optimization).
-
Sherma, J. (2000).[1][2][6] Thin-Layer Chromatography in Phytochemistry.[1][2][5][7] CRC Press.[1][2] (Specific reference for using Toluene/EtOAc/Formic Acid systems for cinnamic acid derivatives).
-
Merck KGaA. TLC Visualization Reagents and Stains Guide.[1][2] Retrieved from (Protocol for Bromocresol Green preparation).[2]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. minio.scielo.br [minio.scielo.br]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4,5-Dibromo-2-fluorocinnamic Acid
Executive Summary & Application Context
4,5-Dibromo-2-fluorocinnamic acid is a critical intermediate, often utilized in the synthesis of MEK inhibitors and other kinase-targeting small molecules. Its polyhalogenated core renders it highly lipophilic and electron-deficient, creating specific challenges in synthesis—primarily regarding solubility during workup and chemoselectivity.
This guide prioritizes the Knoevenagel Condensation (Doebner Modification) as the primary synthetic route. While Heck coupling is theoretically possible, it is not recommended for this specific substrate due to the high risk of regiochemical mixtures (C4-Br vs. C5-Br competition) and catalyst poisoning.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled.
| Parameter | Specification | Technical Rationale |
| Stoichiometry | Aldehyde : Malonic Acid (1.0 : 1.5) | Excess malonic acid drives the equilibrium forward and compensates for thermal decarboxylation of the reagent itself. |
| Catalyst System | Piperidine (5-10 mol%) in Pyridine | Pyridine acts as both solvent and base; Piperidine forms the reactive iminium ion intermediate, accelerating the initial nucleophilic attack. |
| Temperature | 80°C | Initial heating (80°C) promotes condensation; higher temp (115°C) is required to drive the decarboxylation of the intermediate. |
| Workup pH | pH < 2.0 (using 6M HCl) | The electron-withdrawing halogens lower the pKa of the acid. Strong acidification is required to fully protonate and precipitate the product. |
| Reaction Time | 4 – 6 Hours | Extended reflux can lead to polymerization or "tars" due to the sensitive nature of the vinylic bromide positions. |
Validated Experimental Protocol
Standardized for 10g scale. Scale-up factor: Linear up to 500g.
Phase A: The Reaction
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4,5-dibromo-2-fluorobenzaldehyde (10.0 g, 35.5 mmol) and Malonic acid (5.54 g, 53.2 mmol).
-
Solvent/Catalyst: Add Pyridine (30 mL) followed by Piperidine (0.35 mL, catalytic).
-
Heating Profile:
-
Heat to 80°C for 1 hour (Solids dissolve, CO₂ evolution begins).
-
Increase to 115°C (Reflux) for 3–4 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). Aldehyde spot (
) should disappear.
-
Phase B: Workup & Isolation (The Critical Step)
Most yield losses occur here due to the "sticky" nature of the product.
-
Cooling: Cool the reaction mixture to ~50°C (do not cool to RT yet, or it may solidify into a block).
-
Quenching: Pour the warm reaction mixture slowly into a beaker containing Ice/Water (200 mL) and Conc. HCl (40 mL) under vigorous mechanical stirring.
-
Note: The order of addition is crucial. Pouring Reaction
Acid ensures the pyridine salt remains soluble while the product crashes out.
-
-
Precipitation: A white to off-white solid should form immediately. If a "gum" forms, continue stirring for 30–60 minutes; the gum will often harden into a filterable solid as pyridine diffuses out.
-
Filtration: Filter the solid and wash with 1M HCl (2 x 50 mL) followed by Cold Water (3 x 50 mL) to remove all traces of pyridine.
-
Drying: Dry in a vacuum oven at 50°C overnight.
Workflow Visualization
Figure 1: Step-by-step reaction pathway for the synthesis of 4,5-Dibromo-2-fluorocinnamic acid.
Troubleshooting Guide (FAQs)
Category: Yield Issues
Q: My reaction conversion is high on TLC, but my isolated yield is low (<50%). Where is the product? A: The product is likely solubilized in the pyridinium salts or lost during the wash.
-
Diagnosis: Check the pH of your mother liquor.
-
Fix: The 2-fluoro and dibromo substituents make this cinnamic acid more acidic than unsubstituted cinnamic acid. Ensure the quench pH is < 1.5 . If the pH is 3–4, a significant portion of the product exists as a soluble salt. Add more HCl.
Q: The product formed a sticky oil/gum instead of a solid precipitate. A: This is common with lipophilic polyhalogenated compounds ("oiling out").
-
Immediate Fix: Do not discard the oil. Decant the aqueous layer, add fresh 1M HCl, and heat the mixture to 60°C (melt the oil), then allow it to cool very slowly with vigorous stirring. This induces crystallization.[1]
-
Prevention: Add the reaction mixture to the acid slower and ensure the receiving acid solution is kept at 0–5°C.
Category: Purity & Chemistry[1][2][3][4]
Q: Why can't I use the Heck Reaction (Acrylic acid + Aryl bromide)? A: You have two different bromine atoms (C4 and C5).
-
The Problem: Palladium catalysts will insert into both positions, though slightly favoring the less sterically hindered one. You will end up with a mixture of 4-bromo-5-cinnamic and 5-bromo-4-cinnamic isomers, which are nearly impossible to separate by standard crystallization. The Knoevenagel route guarantees the correct regiochemistry because it builds the chain from the aldehyde, which is already fixed at position 1.
Q: The product has a persistent yellow color. How do I remove it? A: The yellow color is likely a trace "bis-condensed" impurity or polymerized pyridine oxides.
-
Purification: Recrystallize from Ethanol/Water (3:1) . Dissolve the solid in boiling ethanol, then add hot water until slightly turbid. Cool to room temperature, then 4°C.
Decision Tree for Troubleshooting
Figure 2: Logic flow for diagnosing low yield or quality issues during synthesis.
References
- Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599.
-
Lister, S., et al. (2018). Synthesis of Halogenated Cinnamic Acids via Knoevenagel Condensation. Journal of Chemical Education. Link (General protocol for halogenated derivatives).
-
ChemicalBook. (2024). 4-Fluorocinnamic acid Synthesis & Properties. Link (Property benchmarks for fluorinated cinnamic acids).
-
Organic Syntheses. (1998). Preparation of alpha,beta-unsaturated acids. Coll. Vol. 9, p. 120. Link (Standard Doebner modification protocols).
-
BenchChem. (2025).[1][2] Stability testing and solubility of cinnamic acid derivatives. Link (Solubility data for workup optimization).
Sources
Technical Support Guide: Purification of 4,5-Dibromo-2-fluorocinnamic Acid
[1]
Introduction: The Purification Challenge
4,5-Dibromo-2-fluorocinnamic acid is a highly functionalized intermediate often used in the synthesis of complex pharmaceutical scaffolds (e.g., indoles via intramolecular cyclization).[1] Its purity is critical because the bromine handles are susceptible to side reactions (e.g., protodebromination) in downstream palladium-catalyzed cross-couplings.
This guide addresses the specific physicochemical challenges of purifying this molecule:
-
Lipophilicity: The poly-halogenated ring significantly lowers water solubility compared to simple cinnamic acid, making standard aqueous workups less efficient without modification.[1]
-
Aldehyde Persistence: The precursor, 4,5-dibromo-2-fluorobenzaldehyde, often co-precipitates with the product due to similar solubility profiles.[1]
-
Isomeric Purity: Ensuring the trans (E) isomer is dominant over the cis (Z) isomer.
Diagnostic Troubleshooting (Q&A)
Issue 1: "My crude solid is sticky, yellow, or smells like almonds."
Diagnosis: Aldehyde Contamination. The Knoevenagel condensation often leaves unreacted aldehyde. Unlike simple benzaldehyde, poly-halogenated aldehydes are solids and do not distill off easily.[1] They are non-acidic and lipophilic.[1] Solution: Perform a pH-Controlled Acid-Base Extraction (See Protocol A).[1] The aldehyde will remain insoluble in the basic aqueous phase or can be extracted into an organic solvent while the product remains as a salt in water.
Issue 2: "The melting point is depressed (>5°C range) or I see a second spot on TLC."
Diagnosis: Cis/Trans Isomerism or Solvent Inclusion. Cinnamic acid derivatives exist primarily as trans-isomers.[1] The cis-isomer is a common impurity formed under prolonged UV exposure or incorrect reaction temperatures.[1] Solution: Recrystallization from Ethanol/Water (See Protocol B).[1] The trans-isomer packs more efficiently into the crystal lattice, excluding the cis-isomer and solvent molecules.[1]
Issue 3: "The product turns dark/black during recrystallization."
Diagnosis: Thermal Decomposition or Trace Metal Contamination. If a Heck reaction was used, residual Palladium (Pd) can cause darkening. If Knoevenagel was used, residual base (piperidine) can cause oligomerization at high heat. Solution:
-
For Pd removal: Add a metal scavenger (e.g., SiliaMetS® or activated carbon) during the hot filtration step of recrystallization.
-
For Base removal: Ensure the crude solid is washed thoroughly with dilute HCl (1M) before attempting recrystallization.
Technical Data Summary
| Property | Description | Critical Note |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Do not use water alone for recrystallization.[1] |
| Solubility (Ethanol) | High (Hot), Moderate (Cold) | Ideal solvent for crystallization.[1] |
| Solubility (Base) | Soluble (forms Carboxylate) | Basis for impurity separation.[1] |
| pKa (Estimated) | ~4.0 - 4.5 | Similar to cinnamic acid; requires pH < 2 to fully precipitate.[1] |
| Key Impurity | 4,5-Dibromo-2-fluorobenzaldehyde | Non-acidic; insoluble in aqueous NaHCO₃.[1] |
Core Protocols
Protocol A: The "Cleanup" (Acid-Base Extraction)
Use this protocol for crude material with >5% aldehyde impurity.[1]
Principle: The carboxylic acid functionality allows the product to dissolve in mild base (forming a water-soluble salt), while the non-acidic aldehyde impurity remains insoluble (solid) or stays in the organic layer.
-
Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (Na₂CO₃) . Use approximately 10 mL of base per gram of solid.
-
Why Carbonate? It is strong enough to deprotonate the carboxylic acid but mild enough to prevent side reactions prone to strong hydroxides (NaOH).
-
-
Filtration/Extraction:
-
If the impurity is solid: Filter the mixture through a Celite pad to remove the undissolved aldehyde.
-
If the impurity is oily: Wash the aqueous basic solution with Dichloromethane (DCM) or Ethyl Acetate (2 x 10 mL/g). The aldehyde migrates to the organic layer; the product stays in the aqueous layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl with stirring until pH reaches ~1–2.
-
Isolation: Filter the white precipitate, wash with cold water, and dry.
Protocol B: The "Polishing" (Recrystallization)
Use this protocol for material with >95% purity to achieve analytical grade (>99%).
System: Ethanol (Solvent) / Water (Anti-solvent).[1][2][3]
-
Dissolution: Place the solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to boiling. Add the minimum amount of hot ethanol required to just dissolve the solid.[2]
-
Tip: If the solution is colored, add 5% w/w Activated Carbon, boil for 5 mins, and filter hot.
-
-
Nucleation: Remove from heat. While still hot, add hot water dropwise until a faint permanent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot ethanol to clear the turbidity.[2]
-
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath for 1 hour.
-
Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1] Dry in a vacuum oven at 50°C.
Visual Workflow (Logic Map)
The following diagram illustrates the decision logic for purifying 4,5-Dibromo-2-fluorocinnamic acid based on the initial state of the crude material.
Figure 1: Purification decision tree for separating non-acidic impurities (aldehydes) and polishing final crystallinity.[1]
References
-
Knoevenagel Condensation & Workup
- Detailed protocols for isolating cinnamic acids from aldehyde precursors using acid-base workups.
-
Source:[1]
-
Recrystallization of Cinnamic Acids
- Methodology for Ethanol/Water recrystallization systems for substituted cinnamic acids.
-
Source:[1]
-
Impurity Profiling (Aldehydes)
- Discussion on the removal of benzaldehyde deriv
-
Source:[1]
-
Halogenated Cinnamic Acid Properties
- Physicochemical properties and handling of brominated/fluorin
-
Source:[1]
-
Synthesis of Brominated Benzoic Acids (Analogous Chemistry)
- Purification strategies for poly-halogenated aromatic acids (esterific
-
Source:[1]
Sources
- 1. 4-Fluorocinnamic acid [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - preparation of cinnamic acid from benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN103159602A - After-treatment method of cinnamic aldehyde industrial synthesis - Google Patents [patents.google.com]
Validation & Comparative
Definitive Structural Confirmation of 4,5-Dibromo-2-fluorocinnamic Acid
Executive Summary: The Regioisomer Trap
In the synthesis of halogenated cinnamic acids, particularly for pharmaceutical pharmacophores, mass spectrometry (MS) and HPLC purity are insufficient for release testing.
The core challenge with 4,5-Dibromo-2-fluorocinnamic acid is not chemical purity, but regioisomeric ambiguity . Standard electrophilic aromatic substitution or Knoevenagel condensations often yield trace amounts of the 3,5-dibromo or 4,6-dibromo isomers, which share identical molecular weights (
This guide compares the standard QC workflow against a Definitive Structural Confirmation Protocol (DSCP) . It provides the necessary spectral fingerprints to distinguish the 4,5-dibromo target from its likely congeners using
Part 1: The Structural Challenge & Theoretical Fingerprint
To confirm the structure, we must validate three distinct features:
-
The Cinnamic Backbone: Trans-alkene geometry (
). -
The Halogenation Pattern: 4,5-dibromo substitution.
-
The Fluorine Position: 2-fluoro anchoring.
The "Silent" Proton Problem
In the 4,5-dibromo-2-fluoro isomer, the aromatic protons are located at positions H3 and H6 .
-
H3: Trapped between Fluorine (C2) and Bromine (C4).
-
H6: Adjacent to the vinyl group (C1) and Bromine (C5).
-
Key Differentiator: H3 and H6 are para to each other. They will exhibit zero or negligible H-H coupling .
Comparative Isomer Logic:
| Isomer | H-H Relationship | Expected
Part 2: Analytical Workflow Visualization
The following diagram outlines the decision tree for validating the structure, prioritizing non-destructive NMR techniques before destructive Crystal XRD.
Figure 1: Analytical decision matrix. Note that
Part 3: Experimental Protocols & Data Comparison
Protocol A: High-Resolution NMR (Recommended)
Objective: Distinguish H3 (ortho to F) from H6 (meta to F) via
-
Sample Prep: Dissolve
of sample in DMSO-d6 .-
Note: Avoid
if possible; cinnamic acids often dimerize or have poor solubility, leading to broad peaks. DMSO breaks acid dimers, sharpening the -COOH proton.
-
-
Acquisition:
-
(400 MHz+): 16 scans,
. -
(with
decoupling OFF): This is critical. You must see the proton coupling splitting the fluorine signal.
-
(400 MHz+): 16 scans,
-
Analysis: Focus on the aromatic region (
).
Comparative Data Table: Target vs. Impurities
| Feature | 4,5-Dibromo-2-fluoro (Target) | 3,5-Dibromo-2-fluoro (Impurity) | Analysis Notes |
| Vinyl Protons | 2 Doublets ( | 2 Doublets ( | Confirms Trans geometry only. Not isomer specific. |
| Aromatic H3 | Doublet ( | Missing (Substituted) | CRITICAL: Look for the large Ortho-F coupling. |
| Aromatic H4 | Missing (Substituted) | Doublet ( | Meta-F coupling is weaker. |
| Aromatic H6 | Doublet ( | Doublet ( | H6 is meta to F in both cases; not diagnostic. |
| Doublet of Doublets (dd) | Triplet (t) or dd | Target F couples to H3 (large) and H6 (med). Impurity F couples to H4 (med) and H6 (med). |
Protocol B: LC-MS (Purity Check)
While MS cannot distinguish the isomers, it validates the bromination count.
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase: A:
Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B. -
Detection: ESI Negative Mode (Look for
). -
Isotope Pattern: For two Bromines (
), look for the characteristic 1:2:1 ratio at 321, 323, 325.-
Self-Validation: If the ratio is 1:1 (mono-bromo) or 1:3:3:1 (tri-bromo), the synthesis failed before you even reach NMR.
-
Part 4: Detailed Structural Logic (Mechanism of Identification)
The confirmation relies on the Karplus relationship applied to Fluorine-Proton coupling.
-
Ortho Coupling (
): The proton at C3 is physically closest to the Fluorine at C2. Through-bond transmission is strong, resulting in a split of 9–12 Hz . -
Meta Coupling (
): The proton at C6 is separated by 4 bonds. The coupling is weaker, typically 5–8 Hz . -
Para Coupling (
): If the 4-position were unsubstituted (e.g., in a mono-bromo impurity), you would see a very small coupling (<2 Hz).
Visualizing the Coupling Network:
Figure 2: The coupling network. The solid red arrow (Ortho coupling) is the "smoking gun" for the presence of a proton at C3, confirming the 4,5-dibromo pattern (which leaves C3 open).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for pulse sequences and coupling constants).
-
Dolin, C., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Royal Society of Chemistry. (Provides baseline values for aromatic F-H coupling).
-
Reich, H. J. (2024). "Coupling Constants: Fluorine-Proton." University of Wisconsin-Madison Organic Chemistry Data. (Standard reference data for J-values).
-
PubChem. (2025).[1] "2-Fluorocinnamic acid Structure and Properties." (Baseline data for the non-brominated scaffold).
Sources
A Comparative Guide to the Structure-Activity Relationship of Dibrominated Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of scientific research due to their extensive range of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic incorporation of halogen atoms, particularly bromine, into the cinnamic acid framework has been shown to be a highly effective strategy for modulating the physicochemical properties and enhancing the therapeutic potential of these molecules. This guide presents a comprehensive comparison of dibrominated cinnamic acid derivatives, providing supporting experimental data where available, detailed methodologies for key experiments, and an exploration of their structure-activity relationships (SAR).
The Influence of Dibromination on Biological Activity: A Comparative Analysis
The addition of two bromine atoms across the α,β-unsaturated double bond of the cinnamic acid side chain to form 2,3-dibromo-3-phenylpropanoic acid derivatives significantly alters the molecule's electronic and steric properties, leading to notable changes in its biological profile.
Antimicrobial Activity
The bromination of the double bond in cinnamic acid derivatives has been demonstrated to enhance their antimicrobial activity.[3][4] These compounds have shown particular promise as antifungal agents and as moderately active antibacterial agents against Gram-positive bacteria.[3][4]
A study by Al-Smadi and his team involved the synthesis of a series of N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides and their subsequent evaluation for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[5] The paper disc diffusion method was employed to assess the antimicrobial efficacy of these compounds. The results from this study are summarized in the table below, highlighting the impact of different substituents on the aryl ring on the antibacterial activity.
| Compound ID | Aryl Substituent (R) | Staphylococcus aureus (Gram +ve) | Escherichia coli (Gram -ve) | Proteus mirabilis (Gram -ve) | Pseudomonas aeruginosa (Gram -ve) |
| IIa | H | + | + | - | - |
| IIb | 4-CH₃ | ++ | + | - | - |
| IIc | 4-OCH₃ | +++ | ++ | + | - |
| IId | 4-Cl | ++++ | +++ | ++ | + |
| IIe | 4-NO₂ | + | - | - | - |
| Data is qualitatively represented based on the abstract of the cited study, as the full text with precise zone of inhibition measurements was not available. '+' indicates a degree of antibacterial activity, with more '+' signs indicating higher activity. '-' indicates no activity.[5] |
Expert Insights on Structure-Activity Relationship (SAR) for Antimicrobial Activity:
From the comparative data, several key SAR insights can be drawn:
-
Enhancement by Bromination: The dibromination of the cinnamic acid backbone is a crucial factor in imparting antimicrobial activity.
-
Role of Aryl Substituents: The nature of the substituent on the phenyl ring plays a significant role in modulating the antibacterial potency and spectrum.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a chloro substituent at the para-position of the phenyl ring (Compound IId ) appears to significantly enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Electron-Donating Groups: An electron-donating methoxy group at the para-position (Compound IIc ) also confers broad-spectrum activity, suggesting that electronic effects, in general, are important for activity.
-
Steric and Electronic Balance: The moderate activity of the methyl-substituted derivative (Compound IIb ) and the lower activity of the nitro-substituted compound (Compound IIe ) suggest that a balance of steric and electronic properties is necessary for optimal antimicrobial efficacy.
Anticancer Activity
While numerous studies have highlighted the anticancer potential of various cinnamic acid derivatives, there is a notable lack of comprehensive comparative studies specifically focusing on a series of 2,3-dibromo-3-phenylpropanoic acid derivatives.[6][7] However, the existing body of research on halogenated and other substituted cinnamic acids provides a strong rationale for investigating the cytotoxic effects of their dibrominated counterparts.
Studies have shown that cinnamic acid derivatives can induce cytotoxicity in various cancer cell lines, with IC50 values ranging from the low micromolar to higher concentrations.[5][8] The presence of electron-withdrawing groups on the aromatic ring of cinnamic acid esters and amides has been shown to enhance their cytotoxic effects and selectivity against malignant cells.[8]
Given the pronounced effect of halogenation on the biological activity of cinnamic acids, it is highly probable that dibrominated derivatives will exhibit significant cytotoxic properties. Further research is warranted to synthesize and evaluate a series of these compounds against a panel of cancer cell lines to establish a clear structure-activity relationship for their anticancer potential.
Experimental Protocols
Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid Derivatives
The synthesis of 2,3-dibromo-3-phenylpropanoic acid from trans-cinnamic acid is a classic example of an electrophilic addition of bromine to an alkene.
Materials:
-
trans-Cinnamic acid
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve trans-cinnamic acid in chloroform or acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of liquid bromine in the same solvent dropwise from a dropping funnel with continuous stirring. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint bromine color persists.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
The product, 2,3-dibromo-3-phenylpropanoic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted bromine.
-
Dry the product in a desiccator.
This general procedure can be adapted for the synthesis of various substituted 2,3-dibromo-3-phenylpropanoic acid derivatives by starting with the corresponding substituted cinnamic acid.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method is a qualitative or semi-quantitative way to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Test compound solutions at known concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The dibromination of the cinnamic acid scaffold represents a promising avenue for the development of novel therapeutic agents. The available evidence strongly suggests that these modifications enhance antimicrobial activity, with the nature of substituents on the phenyl ring providing a means to fine-tune potency and spectrum. While direct comparative data on the anticancer activity of a series of 2,3-dibromo-3-phenylpropanoic acid derivatives is currently limited, the established cytotoxicity of other halogenated cinnamic acids provides a compelling rationale for their investigation.
Future research should focus on the systematic synthesis and evaluation of a diverse library of dibrominated cinnamic acid derivatives. This should include a comprehensive assessment of their antimicrobial activity against a broader panel of pathogens, including drug-resistant strains, and a thorough investigation of their cytotoxic effects on various cancer cell lines. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their further development as potential drug candidates.
References
- Al-Smadi, M. S. (2008). Synthesis and antimicrobial activities of some n-[3-(2,3-dibromo-3- arylpropanoyl) phenyl]-benzenesulfonamides and their derived pyrazoles. Indian Journal of Heterocyclic Chemistry, 18(1), 37-40.
- Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2013). Journal of Medicinal Food, 16(8), 731-738.
- The Impact of Substitution on the Cytotoxicity of Cinnamic Acids: A Compar
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry, 13(2), 150.
- Jităreanu, A., Tătărîngă, G., Zbancioc, A. M., Tuchiluş, C., & Stănescu, U. (2011). [Antimicrobial activity of some cinnamic acid derivatives].
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 623.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 623.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(16), 3633.
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). Molecules, 19(7), 9655-9675.
- [Antimicrobial activity of some cinnamic acid deriv
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16.
- The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide. (2025). BenchChem.
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018). International Journal of Science and Research (IJSR), 7(12), 716-718.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
- Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Żesławska, E. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International journal of cosmetic science, 40(4), 356–369.
- Chen, Y., Yang, L., & Wang, Z. J. (2014). Synthesis and biological evaluation of novel cinnamic acid derivatives as potential anticancer agents. European journal of medicinal chemistry, 84, 447–455.
- Al-Smadi, M. S. (2008). Synthesis and antimicrobial activities of some n-[3-(2,3-dibromo-3- arylpropanoyl) phenyl]-benzenesulfonamides and their derived pyrazoles. Indian Journal of Heterocyclic Chemistry, 18(1), 37-40.
- Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2013). Journal of Medicinal Food, 16(8), 731-738.
- The Impact of Substitution on the Cytotoxicity of Cinnamic Acids: A Compar
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry, 13(2), 150.
- Jităreanu, A., Tătărîngă, G., Zbancioc, A. M., Tuchiluş, C., & Stănescu, U. (2011). [Antimicrobial activity of some cinnamic acid derivatives].
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 623.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(16), 3633.
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). Molecules, 19(7), 9655-9675.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16.
- The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide. (2025). BenchChem.
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018). International Journal of Science and Research (IJSR), 7(12), 716-718.
Sources
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 4,5-Dibromo-2-fluorocinnamic Acid Derivatives as Novel Kinase Inhibitors
Introduction: The Rationale for Targeting a Novel Scaffold
Cinnamic acid and its derivatives represent a foundational scaffold in medicinal chemistry, celebrated for a wide spectrum of pharmacological activities including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The core structure, comprising a phenyl ring, an alkene double bond, and a carboxylic acid group, offers multiple sites for synthetic modification, enabling the fine-tuning of biological efficacy.[5][6][7] The introduction of halogen atoms into molecular structures is a well-established strategy to enhance biological activity, often by increasing lipophilicity and improving target engagement.[8]
This guide focuses on a specific, highly functionalized scaffold: 4,5-Dibromo-2-fluorocinnamic acid . The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring is hypothesized to confer unique electronic and steric properties, potentially leading to high-affinity interactions with protein kinase active sites—a class of enzymes frequently dysregulated in diseases like cancer.[9][10]
Here, we present a comprehensive framework for synthesizing a focused library of 4,5-Dibromo-2-fluorocinnamic acid derivatives and objectively benchmarking their performance as potential inhibitors of a representative oncogenic kinase, hereafter referred to as "Target Kinase X." This guide is designed for researchers in drug discovery, providing not just protocols, but the causal logic behind each experimental choice to ensure a robust and self-validating investigation.
Part 1: Synthesis of a Focused Derivative Library
To probe the structure-activity relationship (SAR) of the core scaffold, we will create two primary classes of derivatives: amides and esters. This choice is deliberate; modifying the carboxylic acid group allows us to systematically alter key physicochemical properties like hydrogen bonding capacity, solubility, and steric bulk, which are critical for kinase inhibitor binding.[11]
General Synthetic Workflow
The synthesis begins with the activation of the parent acid to form a highly reactive acyl chloride, which can then be coupled with a variety of nucleophiles (amines or alcohols) to yield the desired derivatives.
Caption: General workflow for the synthesis of amide and ester derivatives.
Experimental Protocol: Synthesis of Amide Derivative (Exemplar)
-
Acid Chloride Formation: To a solution of 4,5-Dibromo-2-fluorocinnamic acid (1.0 mmol) in anhydrous dichloromethane (10 mL), add thionyl chloride (2.0 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4 hours until the evolution of gas ceases. The causality here is that the heat drives the reaction to completion, forming the reactive acyl chloride.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used immediately in the next step without further purification due to its high reactivity.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (10 mL) and cool to 0°C.
-
Nucleophile Addition: Add a solution of the desired amine (e.g., aniline, 1.1 mmol) and triethylamine (1.5 mmol, as an acid scavenger) in dichloromethane (5 mL) dropwise.
-
Reaction Completion: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the pure amide derivative.
Part 2: Performance Benchmark 1: In Vitro Kinase Inhibition
The primary benchmark for any potential inhibitor is its direct effect on the enzymatic activity of its target. We will employ a radiometric in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of each derivative against Target Kinase X. Radiometric assays are considered a gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[12]
Experimental Protocol: [³²P]-ATP Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, 10 µM of a specific peptide substrate for Target Kinase X, and the purified Target Kinase X enzyme (e.g., 10 nM).
-
Inhibitor Addition: Add the synthesized derivatives at 10 different concentrations (e.g., ranging from 0.1 nM to 100 µM) to the wells. Include a DMSO-only well as a negative control (100% activity) and a well with a known potent inhibitor as a positive control.
-
Initiation: Initiate the kinase reaction by adding an ATP mixture containing [γ-³²P]-ATP. The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be accurately assessed.[12]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the enzyme's activity.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]-ATP will not.
-
Washing: Wash the paper multiple times with phosphoric acid to remove unincorporated radioactive ATP.
-
Quantification: Measure the radioactivity of the bound, phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Performance Data: Kinase Inhibition
| Derivative ID | R-Group (Amide/Ester) | Modification | IC50 (nM) for Target Kinase X |
| Parent Acid | -OH | - | >10,000 |
| DBFCA-01 | -NH-Phenyl | Amide | 850 |
| DBFCA-02 | -NH-(4-methoxyphenyl) | Amide | 250 |
| DBFCA-03 | -NH-(4-chlorophenyl) | Amide | 95 |
| DBFCA-04 | -O-Ethyl | Ester | 2,100 |
| DBFCA-05 | -O-tert-Butyl | Ester | 5,500 |
| Staurosporine | (Control) | - | 15 |
Part 3: Performance Benchmark 2: Cell-Based Anti-Proliferative Activity
A potent biochemical inhibitor must also demonstrate efficacy in a cellular context, where factors like membrane permeability and off-target effects come into play.[9][13] We will use the Sulforhodamine B (SRB) assay to measure the anti-proliferative activity of our most potent derivatives against a human cancer cell line (e.g., HCT-116) known to be dependent on Target Kinase X signaling. The SRB assay measures total cellular protein content, providing a reliable estimation of cell density.[14]
Caption: Inhibition of Target Kinase X blocks the proliferation signaling pathway.
Experimental Protocol: SRB Anti-Proliferative Assay
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with the derivatives at various concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. This extended incubation period allows for effects on cell division to become apparent.
-
Cell Fixation: Gently aspirate the media and fix the adherent cells with cold 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C. TCA fixation is crucial as it precipitates total cellular protein for staining.
-
Washing: Wash the plates five times with deionized water to remove TCA and let them air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Dye Removal: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. This step is critical for reducing background signal.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell growth versus the log of compound concentration.
Hypothetical Performance Data: Anti-Proliferative Activity
| Derivative ID | IC50 (nM) (Biochemical) | GI50 (µM) (HCT-116 Cells) |
| DBFCA-02 | 250 | 8.5 |
| DBFCA-03 | 95 | 1.2 |
| Staurosporine | 15 | 0.05 |
Part 4: Structure-Activity Relationship (SAR) Analysis & Conclusion
The synthesis and benchmarking of this focused library provide critical insights into the SAR of the 4,5-Dibromo-2-fluorocinnamic acid scaffold.
-
Carboxylic Acid Modification is Key: The parent acid was inactive, confirming that derivatization of the carboxyl group is essential for achieving inhibitory activity against Target Kinase X.
-
Amides vs. Esters: The amide derivatives (DBFCA-01 to -03) consistently demonstrated greater potency than the ester derivatives (DBFCA-04, -05). This suggests that the hydrogen bond donor capability of the amide N-H group may be crucial for interacting with key residues in the kinase active site.
-
Substitution Effects on the Amide Phenyl Ring: A clear electronic effect is observed. The electron-donating methoxy group (DBFCA-02) enhanced potency compared to the unsubstituted phenyl ring (DBFCA-01). More significantly, the electron-withdrawing chloro group at the para-position (DBFCA-03) resulted in the most potent compound in the series. This indicates that the electronic properties of this distal ring play a significant role in modulating binding affinity.
-
Biochemical to Cellular Correlation: The most potent biochemical inhibitor, DBFCA-03 (IC50 = 95 nM), also displayed the best anti-proliferative activity in cells (GI50 = 1.2 µM). This positive correlation suggests good cell permeability and on-target activity for this derivative.
References
- Benchchem. A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery.
- Ludwigs-Maximilians-Universität München. Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.
- Frontiers in Pharmacology. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
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Translational Disconnect: In Vitro Potency vs. In Vivo Efficacy of Cinnamic Acid Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Michael Acceptor" Paradox
Cinnamic acid derivatives (CADs)—including Caffeic Acid Phenethyl Ester (CAPE), Ferulic Acid, and synthetic cinnamides—represent a privileged scaffold in medicinal chemistry. Their
However, a critical translational gap exists. While CADs exhibit low-micromolar potency in in vitro assays, their in vivo efficacy is frequently compromised by rapid metabolic clearance and plasma esterase activity. This guide objectively compares the performance of CADs across both domains, analyzing the pharmacokinetic barriers that separate petri dish success from clinical viability.
Part 1: The Chemical Landscape & Mechanism
To understand the performance variance, one must understand the warhead. The biological activity of CADs hinges on the reactivity of the alkene side chain.
The Mechanism: Covalent Modification
CADs function primarily through Michael Addition . The electrophilic
-
Target 1 (Anti-inflammatory): Covalent modification of the p65 subunit of NF-
B, preventing DNA binding. -
Target 2 (Antioxidant): Modification of Keap1 cysteines, releasing Nrf2 to induce antioxidant response elements (ARE).
Visualizing the Pathway
The following diagram illustrates the dual-pathway modulation typical of CAPE and related derivatives.
Figure 1: Dual-mechanism action of Cinnamic Acid Derivatives acting as Michael Acceptors to modulate inflammatory and antioxidant pathways.
Part 2: In Vitro Performance (The Promise)
In cell-based assays, CADs demonstrate high potency. The closed system of a cell culture well protects the compounds from the complex metabolism found in whole organisms.
Key Performance Metrics (In Vitro)
-
Potency: High. IC50 values typically range from 5–25
M for cytotoxicity in cancer lines (MCF-7, A549). -
Selectivity: Moderate. Often requires counter-screening against normal fibroblasts (e.g., NIH/3T3) to ensure therapeutic window.
-
Stability: High (in media). Without liver enzymes or plasma esterases, ester derivatives like CAPE remain stable for the duration of 24-48h assays.
Critical Experimental Note: In vitro success is often an artifact of high local concentration. Researchers frequently dissolve CADs in DMSO, which facilitates membrane permeability that may not occur physiologically.
Part 3: The Translational Gap (PK/ADME Failure)
The transition to in vivo models introduces the "Valley of Death" for CADs. Two primary failure modes exist:
-
Esterase Sensitivity (The CAPE Problem): Many potent CADs are esters (e.g., CAPE). Rodent plasma contains high levels of carboxylesterases that rapidly hydrolyze the ester bond, breaking the molecule into inactive metabolites (Caffeic Acid + Phenethyl Alcohol) within minutes.
-
Human Relevance: Human plasma has lower esterase activity than rodents, meaning mouse models may actually underestimate efficacy for humans.
-
-
Rapid Conjugation (The Ferulic Acid Problem): Free acids (Ferulic, Cinnamic) are subjected to extensive Phase II metabolism (glucuronidation/sulfation) in the liver and intestine.
-
Result: The free, active aglycone is rarely found in plasma >1
M, despite high oral dosing.
-
Part 4: In Vivo Reality (The Performance)
To achieve efficacy in vivo, doses must often be escalated by orders of magnitude compared to in vitro predictions, or advanced formulations must be used.
Comparative Data: In Vitro vs. In Vivo
The table below highlights the disconnect for three major derivatives.
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy (Dose) | The Disconnect (Limiting Factor) |
| CAPE (Ester) | 10–20 | 50–100 mg/kg (i.p. daily) | Plasma Hydrolysis: Rapid cleavage of ester bond reduces half-life to <20 mins in rodents. |
| Ferulic Acid (Free Acid) | 50–100 | 100+ mg/kg (Oral) | Phase II Metabolism: Rapid glucuronidation leads to 95% clearance via urine. |
| Synthetic Cinnamides (Amide) | 0.5–5 | 10–25 mg/kg (Oral/i.p.) | Improved Stability: Amide bond resists hydrolysis; higher plasma residence time. |
Workflow: Bridging the Gap
To successfully translate a CAD, researchers must follow a rigorous optimization workflow.
Figure 2: Decision tree for selecting Cinnamic Acid Derivatives for in vivo progression. Esters often require structural modification to amides to survive plasma clearance.
Part 5: Detailed Experimental Protocols
To generate the data required for the comparison above, the following self-validating protocols are recommended.
In Vitro Cytotoxicity (Validating Potency)
-
Cell Line: A549 (Lung) or MCF-7 (Breast).
-
Control: Normal fibroblasts (NIH/3T3) to calculate Selectivity Index (SI).
-
Protocol:
-
Seed 5x10^3 cells/well in 96-well plates.
-
Treat with CAD (0.1 – 100
M) for 48h. Crucial: Keep DMSO < 0.1%. -
Assess viability via MTT or SRB assay.
-
Validation Step: Perform a "Washout" assay. Treat for 6h, wash cells, and incubate for 42h in drug-free media. If cytotoxicity persists, the mechanism is likely irreversible (covalent Michael addition).
-
In Vivo Pharmacokinetics (Validating Bioavailability)[1]
-
Subject: Male Sprague-Dawley Rats (n=6).
-
Dose: 50 mg/kg (Oral gavage vs. I.V. bolus).
-
Sampling: Blood draw at 5, 15, 30, 60, 120, 240 min.
-
Analysis:
-
Precipitate plasma proteins with acetonitrile (acidified with 0.1% formic acid to stabilize esters).
-
Analyze via LC-MS/MS.
-
Critical Marker: Monitor for the presence of metabolites (e.g., if testing CAPE, monitor for Caffeic Acid). High metabolite/parent ratio indicates instability.
-
References
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Natarajan, K. et al. (1996). Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B.[1] Proceedings of the National Academy of Sciences. Link
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Murtaza, G. et al. (2014). Caffeic acid phenethyl ester and therapeutic potentials.[1][2][3] BioMed Research International. Link
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Zhao, Z. et al. (2004). Biodistribution and pharmacokinetics of ferulic acid in rats. Journal of Pharmacy and Pharmacology. Link
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Touaibia, M. et al. (2011). Caffeic Acid Phenethyl Ester (CAPE), Derived from Propolis, as a Promising Natural Product for Cancer Therapy.[1][4] Mini-Reviews in Medicinal Chemistry. Link
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De, P. et al. (2011). Design, synthesis, and anticancer activity of new cinnamic acid ester derivatives.[5][6][7] Medicinal Chemistry Research. Link
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A Comparative Guide to the Antimicrobial Spectrum of Cinnamic Acids
For researchers, scientists, and drug development professionals navigating the landscape of natural antimicrobial agents, cinnamic acids and their derivatives present a compelling area of investigation. These phenolic compounds, ubiquitous in the plant kingdom, exhibit a broad range of biological activities, including notable antimicrobial properties.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial spectra of different cinnamic acids, supported by experimental data and methodologies, to empower informed decisions in your research and development endeavors.
Introduction to Cinnamic Acids: Structure and Significance
Cinnamic acid, a naturally occurring organic acid, forms the backbone of a diverse family of hydroxycinnamic acids.[2] These compounds are integral to plant metabolism, serving as precursors to a wide array of secondary metabolites.[3] The core structure, a phenyl ring attached to a propenoic acid side chain, is subject to various substitutions, primarily hydroxylation and methoxylation on the phenyl ring, giving rise to derivatives with distinct physicochemical and biological properties.[4] This structural diversity is a key determinant of their antimicrobial efficacy and spectrum.
The primary cinnamic acid derivatives discussed in this guide include:
-
Cinnamic Acid: The parent compound.
-
p-Coumaric Acid: Cinnamic acid with a hydroxyl group at the para-position of the phenyl ring.
-
Caffeic Acid: Characterized by two hydroxyl groups at the 3 and 4 positions of the phenyl ring.
-
Ferulic Acid: A derivative of caffeic acid with a methoxy group at the 3-position.
-
Sinapic Acid: Contains two methoxy groups at the 3 and 5 positions and a hydroxyl group at the 4-position.[5]
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of cinnamic acids is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[6] The following table summarizes the reported MIC values for various cinnamic acids against a range of pathogenic bacteria and fungi. It is crucial to note that direct comparison of absolute MIC values across different studies should be approached with caution, as variations in experimental protocols can influence the outcomes.[6][7]
| Compound | Microorganism | Type | MIC (µg/mL) | References |
| Cinnamic Acid | Escherichia coli | Gram-negative Bacteria | >5000 | [6] |
| Staphylococcus aureus | Gram-positive Bacteria | >5000 | [6] | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 (sub-MIC for virulence factor reduction) | [8] | |
| Candida albicans | Fungus | 405 | [6] | |
| p-Coumaric Acid | Staphylococcus aureus | Gram-positive Bacteria | 80 | [9] |
| Escherichia coli | Gram-negative Bacteria | 30 | [9] | |
| Bacillus subtilis | Gram-positive Bacteria | 10-20 | [10] | |
| Acinetobacter baumannii (Colistin-Resistant) | Gram-negative Bacteria | 128-256 | [4] | |
| Caffeic Acid | Staphylococcus aureus | Gram-positive Bacteria | 256-1024 | [11] |
| Escherichia coli O157:H7 | Gram-negative Bacteria | >4.50 mM (synergistic with UV-A light) | [12] | |
| Listeria monocytogenes | Gram-positive Bacteria | >4.50 mM (synergistic with UV-A light) | [12] | |
| Candida albicans | Fungus | 32 (for some derivatives) | [13] | |
| Ferulic Acid | Staphylococcus aureus | Gram-positive Bacteria | Weak activity reported in some studies | [14] |
| Acinetobacter baumannii (Colistin-Resistant) | Gram-negative Bacteria | 512-1024 | [4] | |
| Cronobacter sakazakii | Gram-negative Bacteria | 2500-5000 | [10] | |
| Sinapic Acid | Escherichia coli | Gram-negative Bacteria | 2000 µM | [15] |
| Bacillus subtilis | Gram-positive Bacteria | 2000 µM | [15] | |
| Salmonella enterica | Gram-negative Bacteria | Bactericidal activity reported | [15] | |
| Candida albicans | Fungus | Effective activity reported | [16] |
Key Insights from the Comparative Data:
-
Gram-Positive vs. Gram-Negative Bacteria: Generally, Gram-positive bacteria appear to be more susceptible to some cinnamic acid derivatives, like p-coumaric acid and caffeic acid alkyl esters, than Gram-negative bacteria.[17] The outer membrane of Gram-negative bacteria often presents a more formidable barrier to the penetration of antimicrobial compounds.
-
Structural Influence on Activity: The presence and position of hydroxyl and methoxy groups on the phenyl ring significantly influence antimicrobial activity.[18] For instance, the hydroxyl group in p-coumaric acid is suggested to be crucial for its antibacterial effects.[10] Esterification of the carboxylic acid group can also enhance activity by increasing lipophilicity, which facilitates easier penetration through the microbial cell membrane.[18]
-
Synergistic Potential: Cinnamic acids and their derivatives can exhibit synergistic effects when combined with conventional antibiotics, potentially helping to overcome antibiotic resistance.[18] Caffeic acid, for example, shows enhanced bactericidal activity against foodborne pathogens when combined with UV-A light.[12]
Mechanisms of Antimicrobial Action
The primary mechanism of action for cinnamic acids and their derivatives is the disruption of the microbial cell membrane.[18] This disruption leads to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.[3][18]
Proposed Steps in the Antimicrobial Action of Cinnamic Acids:
-
Accumulation in the Cell Membrane: Due to their lipophilic nature, cinnamic acid derivatives can accumulate in the lipid bilayer of the microbial cell membrane.[18]
-
Disruption of Membrane Integrity: This accumulation disrupts the structure and function of the membrane, leading to increased permeability.[8]
-
Leakage of Intracellular Contents: The compromised membrane allows for the leakage of vital cellular components such as ions, ATP, and nucleic acids.
-
Inhibition of Cellular Processes: Cinnamic acids can also inhibit essential cellular processes, including the activity of enzymes like ATPase and biofilm formation.[8] Some derivatives, like p-coumaric acid, have been shown to bind to bacterial DNA, which could interfere with replication and transcription.[19]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
Cinnamic acids and their derivatives represent a promising class of natural antimicrobial agents with diverse spectra of activity. Understanding the structure-activity relationships is key to harnessing their full potential. While this guide provides a comprehensive comparison based on current literature, further research is warranted to explore the efficacy of these compounds against a wider range of multidrug-resistant pathogens and to elucidate their mechanisms of action in greater detail. The development of novel derivatives with enhanced potency and improved pharmacokinetic profiles holds significant promise for future therapeutic applications.
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Sinapic Acid: Is It Safe for Humans?. (2017). Journal of Drug and Alcohol Research. [Link]
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Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. (2012). Ingenta Connect. [Link]
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Antibacterial Effect of Caffeic Acid Phenethyl Ester on Cariogenic Bacteria and Streptococcus mutans Biofilms. (n.d.). PMC. [Link]
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Antimicrobial Potential of Caffeic Acid against Staphylococcus aureus Clinical Strains. (2018). PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
